Chemical Structure and Properties of 6,7-Dimethylquinazolin-4-amine: A Privileged Scaffold in Kinase Inhibitor Design
Executive Summary In the landscape of targeted oncology and signal transduction modulation, the quinazoline core is a cornerstone of rational drug design. While the 6,7-dimethoxyquinazoline scaffold is widely recognized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of targeted oncology and signal transduction modulation, the quinazoline core is a cornerstone of rational drug design. While the 6,7-dimethoxyquinazoline scaffold is widely recognized due to blockbuster drugs like Erlotinib and Gefitinib, its bioisosteric counterpart—6,7-Dimethylquinazolin-4-amine —offers unique pharmacological and physicochemical advantages. By replacing the methoxy groups with methyl substituents, medicinal chemists can alter the metabolic soft spots of the molecule, preventing rapid cytochrome P450-mediated O-demethylation while maintaining the critical steric bulk required for optimal fit within the ATP-binding pocket of receptor tyrosine kinases (RTKs)[1].
This whitepaper provides an in-depth technical analysis of the 6,7-dimethylquinazolin-4-amine core, detailing its physicochemical properties, de novo synthetic workflows, and its role as an essential precursor in the development of potent Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors[2].
Chemical Structure & Physicochemical Properties
The 6,7-dimethylquinazolin-4-amine molecule consists of a bicyclic quinazoline system substituted with an exocyclic primary amine at the C4 position and two methyl groups at the C6 and C7 positions of the benzo-fused ring.
Structural Causality in Drug Design
The structural choices in this scaffold are highly deliberate:
The C4-Amine & N1 Nitrogen: These atoms form a critical bidentate hydrogen-bonding system (donor-acceptor) that mimics the adenine ring of ATP. This allows the molecule to anchor directly to the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
The 6,7-Dimethyl Substitution: Unlike methoxy groups, which are prone to ether cleavage and subsequent generation of reactive, toxic quinone imines, methyl groups are metabolically more stable. They undergo slower benzylic oxidation. Furthermore, the lipophilic nature of the methyl groups enhances cell permeability and drives hydrophobic interactions with the solvent-exposed region of the kinase binding cleft[1].
Quantitative Data Summary
The table below summarizes the core physicochemical properties of the unconjugated 6,7-dimethylquinazolin-4-amine scaffold.
Property
Value
Pharmacological Implication
Molecular Formula
C₁₀H₁₁N₃
Low molecular weight allows for extensive downstream derivatization.
Molecular Weight
173.22 g/mol
High ligand efficiency (LE) when binding to RTKs.
LogP (estimated)
1.8 - 2.2
Optimal lipophilicity for passive membrane permeability.
H-Bond Donors
1 (-NH₂)
Essential for hinge region interaction (ATP mimicry).
H-Bond Acceptors
2 (N1, N3)
N1 acts as the primary acceptor from the kinase backbone.
Rotatable Bonds
0
High rigid structural pre-organization reduces entropic penalty upon binding.
De Novo Synthesis & Workflow
The synthesis of 6,7-dimethylquinazolin-4-amine is a robust, three-step linear sequence starting from commercially available 4,5-dimethylanthranilic acid[1]. The protocol below is designed as a self-validating system to ensure high yield and purity at each intermediate stage.
Fig 1: Stepwise de novo synthesis of 6,7-dimethylquinazolin-4-amine.
Step-by-Step Methodology
Step 1: Cyclization to 6,7-Dimethylquinazolin-4(3H)-one
Procedure: Suspend 4,5-dimethylanthranilic acid in an excess of formamide. Heat the mixture to 150°C for 4–6 hours.
Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure. The high temperature drives the condensation and subsequent cyclization.
Self-Validation: Cool the reaction to room temperature and precipitate the product with water. The formation of a white/pale-yellow solid that exhibits a distinct shift in the IR spectrum (appearance of a strong lactam C=O stretch at ~1670 cm⁻¹) confirms successful cyclization.
Step 2: Chlorination to 4-Chloro-6,7-dimethylquinazoline
Procedure: Resuspend the lactam intermediate in phosphorus oxychloride (POCl₃) containing a catalytic amount of N,N-dimethylaniline. Reflux at 105°C for 3 hours.
Causality: The lactam tautomerizes to the lactim form, which is then activated by POCl₃. The N,N-dimethylaniline acts as an acid scavenger and nucleophilic catalyst, accelerating the formation of the highly reactive imidoyl chloride[1].
Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The starting material is highly fluorescent under 254 nm UV light; its complete disappearance and replacement by a higher Rf, non-fluorescent spot validates complete conversion. Caution: The intermediate is moisture-sensitive and must be used immediately.
Step 3: Amination to 6,7-Dimethylquinazolin-4-amine
Procedure: Dissolve the 4-chloro intermediate in anhydrous isopropanol. Add a saturated solution of ammonia (NH₃) in isopropanol (or use ammonium hydroxide in a sealed pressure tube). Heat at 80°C for 12 hours.
Causality: The electron-deficient C4 position of the quinazoline ring undergoes rapid nucleophilic aromatic substitution (S_NAr) by ammonia.
Self-Validation: The reaction mixture will transition from a clear solution to a thick suspension as the product (or its HCl salt) precipitates. LC-MS analysis showing a single peak with [M+H]⁺ = 174.1 validates the final structure.
Pharmacological Significance & Mechanism of Action
The 6,7-dimethylquinazolin-4-amine core is highly privileged in the synthesis of RTK inhibitors. By coupling the C4-amine with various substituted anilines (e.g., 4-chloro-2-fluoroaniline), researchers generate potent inhibitors like the ZM306416 analog series. These compounds exhibit profound inhibitory effects on both EGFR and VEGFR, effectively halting downstream signaling cascades responsible for tumor angiogenesis and proliferation[2].
Fig 2: RTK signaling pathway inhibition by 6,7-dimethylquinazoline derivatives.
Kinase Assay Validation Protocol
To validate the efficacy of derivatives synthesized from this core, a cell-free homogeneous time-resolved fluorescence (HTRF) kinase assay is recommended:
Preparation: Incubate the recombinant kinase domain (e.g., VEGFR2/KDR) with the synthesized 6,7-dimethylquinazoline derivative in kinase buffer for 30 minutes to allow for equilibrium binding[3].
Initiation: Add ATP (at the predetermined K_m concentration) and a biotinylated peptide substrate.
Detection: After 60 minutes, add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
Self-Validation: Include a known inhibitor (e.g., Staurosporine or ZM306416) as a positive control. If the positive control fails to reduce the FRET signal by >90%, the assay conditions (e.g., ATP degradation, enzyme degradation) are deemed invalid and must be recalibrated.
Conclusion
The 6,7-dimethylquinazolin-4-amine scaffold represents a masterclass in rational drug design. By leveraging the bioisosteric replacement of methoxy groups with methyl groups, researchers can fine-tune the pharmacokinetic profile of kinase inhibitors without sacrificing target affinity[1]. The robust de novo synthesis and highly predictable binding kinetics make this core an invaluable asset for ongoing oncology and angiogenesis research[2].
References
[1] US Patent 5457105A - Quinazoline derivatives useful for treatment of neoplastic disease. Google Patents. Available at:
[2] A high-content biosensor-based screen identifies cell-permeable activators and inhibitors of EGFR function: implications in drug discovery. PubMed (National Institutes of Health). Available at: [Link]
6,7-Dimethylquinazolin-4-amine: Molecular Characterization, Analytical Verification, and Kinase Inhibitor Scaffolding
Introduction & Chemical Identity 6,7-Dimethylquinazolin-4-amine is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by its precise molecular formula C10H11N3 , this compound serves a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Identity
6,7-Dimethylquinazolin-4-amine is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Characterized by its precise molecular formula C10H11N3 , this compound serves as a critical pharmacophore in the development of targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs). The 4-aminoquinazoline core structurally mimics the adenine moiety of adenosine triphosphate (ATP), allowing it to competitively bind to the ATP-binding pocket of various kinases, while the 6,7-dimethyl substitutions optimize hydrophobic interactions within the binding cleft 1.
Physicochemical Properties & Quantitative Data
The molecular weight and exact mass of 6,7-Dimethylquinazolin-4-amine are fundamental for its analytical identification. The presence of three nitrogen atoms dictates its basicity, hydrogen-bonding capacity, and ionization behavior in mass spectrometry.
The efficacy of 4-aminoquinazoline derivatives stems from a highly conserved binding mechanism. The N1 and N3 atoms of the pyrimidine ring, along with the exocyclic 4-amino group, form critical hydrogen bonds with the hinge region of kinases (such as EGFR or PAK4) 1. The addition of methyl groups at the 6 and 7 positions on the benzene ring increases the overall lipophilicity of the molecule, allowing it to deeply penetrate and anchor into the hydrophobic sub-pocket adjacent to the ATP-binding site [[3]]().
Structural components of 6,7-Dimethylquinazolin-4-amine and their role in kinase binding.
Analytical Verification: High-Resolution Mass Spectrometry (HRMS)
To definitively confirm the molecular formula C10H11N3 and its molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard. The exact mass of 173.0953 Da distinguishes it from isobaric interferences 2.
Self-Validating Protocol: UHPLC-HRMS Analysis
Sample Preparation: Dissolve 1.0 mg of the synthesized 6,7-Dimethylquinazolin-4-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid ensures the protonation of the basic quinazoline nitrogens, maximizing the [M+H]+ signal in positive electrospray ionization (ESI+).
Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Include a blank injection (solvent only) prior to the sample.
Causality: The C18 stationary phase retains the hydrophobic 6,7-dimethyl groups, ensuring separation from polar synthetic impurities. The blank run validates that the system is free of carryover.
Ionization & Detection: Operate the HRMS (Orbitrap or TOF) in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Data Validation: Extract the ion chromatogram (EIC) for m/z 174.1026 (± 5 ppm mass tolerance).
Validation: The presence of a sharp chromatographic peak with the correct isotopic pattern (specifically the M+1 contribution from naturally occurring ^13C) validates the C10H11N3 formula.
Step-by-step LC-HRMS workflow for verifying the molecular weight of C10H11N3.
Synthetic Methodology and Mechanistic Causality
The synthesis of 6,7-Dimethylquinazolin-4-amine requires a controlled, three-step sequence designed to construct the pyrimidine ring and subsequently install the exocyclic amine.
Step-by-Step Synthesis Protocol:
Cyclization (Quinazolinone Formation):
Procedure: Reflux 2-amino-4,5-dimethylbenzoic acid (10 mmol) in excess formamide (15 mL) at 150°C for 6 hours. Cool the mixture and precipitate the product with water.
Causality: Formamide acts as both the carbon source for the C2 position and the nitrogen source for N3, condensing with the anthranilic acid derivative to form the highly stable 6,7-dimethylquinazolin-4(3H)-one.
Chlorination (Imidoyl Chloride Formation):
Procedure: Suspend the quinazolinone (5 mmol) in Phosphorus Oxychloride (POCl3, 10 mL). Add a catalytic amount of N,N-Dimethylformamide (DMF). Reflux at 105°C for 4 hours. Evaporate excess POCl3 under reduced pressure and quench carefully with ice.
Causality: The lactam tautomer of the quinazolinone is unreactive towards amines. POCl3, catalyzed by the Vilsmeier-Haack reagent formed from DMF, converts the carbonyl into a highly electrophilic imidoyl chloride (4-chloro-6,7-dimethylquinazoline), priming it for nucleophilic attack.
Amination (Target Compound Isolation):
Procedure: Dissolve the 4-chloro intermediate in isopropanol (20 mL). Add aqueous ammonia (28%, 10 mL) and heat in a sealed tube at 90°C for 8 hours. Cool, concentrate, and recrystallize from ethanol.
Causality: The strong nucleophile (ammonia) attacks the electron-deficient C4 position, displacing the chloride leaving group via an SNAr (Nucleophilic Aromatic Substitution) mechanism to yield the final 6,7-Dimethylquinazolin-4-amine.
References
Title: PubChemLite - 2,8-dimethylquinazolin-4-amine (C10H11N3) (Isomeric reference for exact mass and formula validation)
Source: uni.lu
URL: [Link]
Title: Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors
Source: acs.org
URL: [Link]
Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases
Source: mdpi.com
URL: [Link]
The Pharmacological Potential of 6,7-Dimethyl Substituted Quinazolines: A Technical Whitepaper on Kinase Inhibition and Drug Design
Executive Summary: The Evolution of the Quinazoline Scaffold The quinazoline ring system is a highly privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved recepto...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Evolution of the Quinazoline Scaffold
The quinazoline ring system is a highly privileged scaffold in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors. While first-generation inhibitors (e.g., gefitinib and erlotinib) rely heavily on 6,7-dialkoxy (specifically dimethoxy) substitutions to interact with the solvent-exposed region of the ATP-binding pocket, recent pharmacological advancements have highlighted the unique potential of 6,7-dimethyl substituted quinazolines .
Replacing the electron-donating, metabolically vulnerable methoxy groups with lipophilic methyl groups fundamentally alters the physicochemical properties of the molecule. This whitepaper dissects the mechanistic rationale, pharmacological targets, quantitative structure-activity relationships (QSAR), and validated experimental workflows for developing 6,7-dimethylquinazoline derivatives as potent anti-cancer agents.
Mechanistic Rationale: The 6,7-Dimethyl Advantage
The design of kinase inhibitors requires a delicate balance between target affinity, cellular permeability, and metabolic stability. The shift from 6,7-dimethoxy to 6,7-dimethyl substitution offers several distinct pharmacological advantages:
Metabolic Stability : Methoxy groups on aromatic rings are highly susceptible to cytochrome P450-mediated O-dealkylation, leading to the formation of reactive phenolic metabolites and rapid drug clearance. The 6,7-dimethyl substitution replaces these vulnerable ether linkages with robust carbon-carbon bonds, significantly extending the in vivo half-life.
Enhanced Lipophilicity (LogP) : The introduction of alkyl groups increases the overall lipophilicity of the scaffold. This enhances passive membrane permeability, allowing the compound to achieve higher intracellular concentrations—a critical factor for targeting intracellular kinase domains.
Steric and Van der Waals Interactions : In the ATP-binding hinge region of kinases like EGFR and VEGFR, the 6,7-dimethyl groups project into a hydrophobic pocket, establishing strong Van der Waals interactions that lock the inhibitor into the active site, thereby decreasing the off-rate (
6,7-dimethylquinazolines have demonstrated exceptional efficacy as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). For instance, derivatives such as (4-(4'-chloro-2'-fluoro)phenylamino)-6,7-dimethylquinazoline have been identified as potent modulators of these pathways, effectively suppressing downstream mitogen-activated protein kinase (MAPK) signaling[1],[2].
By competitively binding to the ATP pocket, these compounds prevent receptor autophosphorylation, thereby halting the signaling cascade responsible for tumor cell proliferation and angiogenesis[2].
EGFR/VEGFR signaling inhibition by 6,7-dimethylquinazolines.
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the impact of the 6,7-dimethyl substitution, the following table summarizes the comparative pharmacological profiles of various quinazoline cores based on established structure-activity relationships in the literature.
Compound Core
C4 Substitution
Target Kinase
IC50 (nM)
Metabolic Liability
Key Advantage
6,7-Dimethoxyquinazoline
3-Ethynylaniline
EGFR
~2.0
High (O-dealkylation)
High aqueous solubility
6,7-Dimethylquinazoline
4'-Chloro-2'-fluoroaniline
EGFR / VEGFR2
< 10.0
Low (Alkyl stability)
Superior half-life & permeability
6,7-Dimethylquinazoline
3-Bromoaniline
EGFR
~15.0
Low (Alkyl stability)
Enhanced lipophilic interactions
Unsubstituted Quinazoline
4'-Chloro-2'-fluoroaniline
EGFR
> 100.0
N/A
Baseline reference
Data synthesis reflects the enhanced target affinity and stability achieved by transitioning from an unsubstituted or dimethoxy core to a 6,7-dimethyl architecture.
Experimental Methodologies
To ensure scientific rigor, the development of 6,7-dimethylquinazolines relies on self-validating experimental workflows. Below are the detailed protocols for synthesizing the core scaffold and screening its biological activity.
Synthesis Protocol for 4-Chloro-6,7-dimethylquinazoline Core
The synthesis of the reactive intermediate is a critical first step, allowing for subsequent diversification at the C4 position via nucleophilic aromatic substitution (SNAr)[3].
Step-by-Step Methodology:
Starting Material Preparation: Begin with 4,5-dimethylanthranilic acid as the foundational building block[3].
Cyclization: React the starting material with formamide at elevated temperatures (150°C) for 4 hours to yield 6,7-dimethylquinazolin-4(3H)-one.
Causality: Formamide acts simultaneously as the solvent and the carbon/nitrogen source required to close the pyrimidine ring, ensuring a high-yield, single-pot cyclization.
Chlorination: Treat the intermediate with phosphorus oxychloride (
) and a catalytic amount of N,N-dimethylaniline. Reflux the mixture for 3 hours.
Causality:
converts the tautomeric hydroxyl group at C4 into a highly reactive chloride leaving group. The catalytic N,N-dimethylaniline acts as an acid scavenger and nucleophilic catalyst, accelerating the formation of the Vilsmeier-Haack-type intermediate.
Self-Validating Quality Control: Quench the reaction in ice water, neutralize, and extract with dichloromethane. Validate the synthesized core using
-NMR and LC-MS.
Validation Metric: The presence of two distinct singlet methyl peaks (~2.4 ppm) and a molecular ion peak corresponding to the chlorinated mass confirms successful synthesis, preventing the progression of impure scaffolds into the library phase.
High-Content Biosensor Screening Protocol
To evaluate the pharmacological potential of the synthesized library, a live-cell biosensor assay is utilized to identify cell-permeable inhibitors of EGFR function[1].
Step-by-Step Methodology:
Cell Line Engineering: Transfect human cancer cell lines (e.g., A431) with a genetically encoded EGFR fluorescent biosensor[1].
Causality: Utilizing a live-cell biosensor rather than an in vitro biochemical kinase assay ensures that the identified 6,7-dimethylquinazolines are inherently cell-permeable and metabolically stable within a physiological environment.
Compound Treatment: Dispense the 6,7-dimethylquinazoline library into 384-well plates at a final concentration of 10 µM.
Self-Validating Controls: Include DMSO as a negative (vehicle) control and a known EGFR inhibitor (e.g., Gefitinib) as a positive control. Calculate the Z'-factor; a value > 0.5 validates the assay's robustness for high-throughput screening[1].
Orthogonal Validation: Validate primary hits by assessing the downstream inhibition of p42/44 MAPK phosphorylation via Western blot analysis[2].
Causality: Biosensor fluorescence changes can occasionally be artefactual (e.g., compound auto-fluorescence). Confirming the suppression of downstream MAPK signaling ensures the compound is a genuine, functional kinase inhibitor.
Step-by-step workflow for synthesis and high-throughput screening.
Conclusion
The 6,7-dimethylquinazoline scaffold represents a highly strategic evolution in the design of kinase inhibitors. By replacing traditional methoxy groups with methyl substituents, researchers can engineer compounds that resist O-dealkylation, exhibit superior cellular permeability, and maintain potent, dual-targeted inhibition of critical oncogenic pathways like EGFR and VEGFR. When coupled with rigorous, self-validating synthetic and screening protocols, this chemical class holds immense promise for the next generation of targeted anti-cancer therapeutics.
References
[1] Title: A high-content biosensor-based screen identifies cell-permeable activators and inhibitors of EGFR function: implications in drug discovery - PubMed
Source: nih.gov
URL:
[3] Title: US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease
Source: google.com
URL:
[2] Title: Regulation of human thyroid follicular cell function by inhibition of vascular endothelial growth factor receptor signalling - PubMed
Source: nih.gov
URL:
Structural Informatics and Synthetic Workflows for 6,7-Dimethylquinazolin-4-amine
An In-Depth Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and structural informatics, I frequently leverage the quinazoline sca...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry and structural informatics, I frequently leverage the quinazoline scaffold as a privileged pharmacophore in the design of tyrosine kinase inhibitors (TKIs). Specifically, 6,7-dimethylquinazolin-4-amine and its highly reactive halogenated precursor, 2-chloro-6,7-dimethylquinazolin-4-amine , serve as foundational building blocks for targeting the ATP-binding hinge region of kinases such as EGFR and HER2. This whitepaper elucidates the chemical identifiers, structural logic, and self-validating synthetic protocols required to confidently integrate this scaffold into advanced drug discovery pipelines.
Chemical Identity and Structural Informatics
In chemical databases and commercial inventories, it is crucial to distinguish between the fully dehalogenated base compound and its 2-chloro synthetic intermediate. The 2-chloro derivative is predominantly sourced by medicinal chemists because the C2 position allows for subsequent nucleophilic aromatic substitution (SNAr) to build extended, multi-targeted inhibitor architectures[1].
Quantitative Data: Chemical Identifiers
The following table summarizes the core identifiers for both the target scaffold and its primary synthetic precursor to ensure accurate procurement and database querying.
The utility of the 6,7-dimethylquinazolin-4-amine scaffold lies in its precise geometric complementarity to the ATP-binding pocket of kinases.
Causality of the 4-Amine: The exocyclic amine at the C4 position acts as a critical hydrogen-bond donor to the hinge region backbone (often interacting with a methionine or cysteine residue).
Causality of the 6,7-Dimethyl Substitution: The methyl groups at the 6 and 7 positions provide essential steric bulk that projects into the hydrophobic pocket II of the kinase domain, displacing ordered water molecules and increasing the entropic driving force of binding.
Pharmacophore mapping of 6,7-dimethylquinazolin-4-amine in kinase ATP-binding pockets.
Synthetic Workflows and Self-Validating Protocols
To isolate 6,7-dimethylquinazolin-4-amine, we must first synthesize the 2-chloro intermediate. The synthetic logic relies on exploiting the differential electrophilicity between the C2 and C4 positions of the quinazoline ring[3].
The Causality of Regioselectivity
When reacting 2,4-dichloro-6,7-dimethylquinazoline with ammonia, substitution occurs almost exclusively at the C4 position. The causality behind this is electronic: the para-quinoid resonance contribution from the fused benzene ring localizes a partial positive charge at C4, making it significantly more electrophilic than C2. By keeping the reaction strictly at 0–5 °C, we kinetically trap the C4-aminated product before thermodynamic substitution at C2 can occur.
Step-by-step synthetic logic for 6,7-dimethylquinazolin-4-amine and its precursors.
This protocol is designed as a closed-loop system; it cannot proceed to the next stage without meeting strict analytical validation criteria.
Phase 1: Regioselective Amination
Initiation: Dissolve 10.0 g of 2,4-dichloro-6,7-dimethylquinazoline in 100 mL of anhydrous Tetrahydrofuran (THF) in a 250 mL round-bottom flask. Chill to 0 °C using an ice-brine bath.
Reagent Addition: Dropwise add 1.1 equivalents of 7N ammonia in methanol over 30 minutes.
Causality Note: Slow addition prevents localized exothermic spikes that would provide the thermodynamic energy required to drive the reaction toward the undesired 2,4-diamino byproduct.
In-Process Control (IPC) & Self-Validation: At t = 2 hours, extract a 50 µL aliquot, quench in 1 mL of 0.1% Formic Acid in Water/Acetonitrile (50:50), and inject into an LC-MS system.
Validation Gate: The reaction is only validated to proceed when the peak for the starting material (m/z ~227) is <1% relative to the product peak (m/z ~208, [M+H]+)[4]. If starting material persists, add 0.1 eq of NH3 and stir for an additional 30 minutes before re-testing.
Isolation: Pour the validated reaction mixture into 500 mL of ice water. The product, 2-chloro-6,7-dimethylquinazolin-4-amine (CAS 886497-76-3), will precipitate as a solid. Filter and wash with cold water.
Phase 2: Dehalogenation to Target Compound
5. Hydrogenation: To achieve the fully dehalogenated 6,7-dimethylquinazolin-4-amine (CAS 79689-34-2), dissolve the intermediate in 50 mL of ethanol. Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
6. Final Validation: Perform a final LC-MS validation. The disappearance of the m/z 208 peak and the appearance of the m/z 174 ([M+H]+) peak confirms successful dehalogenation. Filter through a Celite pad to remove the catalyst and concentrate in vacuo.
The Structure-Activity Relationship (SAR) of 6,7-Dimethylquinazolin-4-amine: A Privileged Scaffold in Kinase and GPCR Targeted Therapeutics
Executive Summary The quinazoline-4-amine core is one of the most prolific "privileged scaffolds" in modern medicinal chemistry, serving as the structural foundation for blockbuster therapeutics ranging from anti-hyperte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline-4-amine core is one of the most prolific "privileged scaffolds" in modern medicinal chemistry, serving as the structural foundation for blockbuster therapeutics ranging from anti-hypertensives to targeted oncology agents. Within this chemical space, the 6,7-dimethylquinazolin-4-amine derivative represents a critical inflection point in structure-activity relationship (SAR) design.
By replacing the classic electron-donating 6,7-dimethoxy groups (found in drugs like Prazosin and Erlotinib) with 6,7-dimethyl groups, medicinal chemists fundamentally alter the scaffold's physicochemical properties. This modification increases lipophilicity (LogP ≈ 3.06)[1], eliminates CYP450-mediated O-demethylation liabilities, and significantly enhances blood-brain barrier (BBB) penetration[2]. This whitepaper provides an in-depth technical analysis of how divergent substitutions at the C2 and C4 positions of the 6,7-dimethylquinazolin-4-amine core dictate its selectivity between Epidermal Growth Factor Receptor (EGFR) tyrosine kinases[3] and Alpha-1 Adrenergic G-Protein Coupled Receptors (GPCRs)[4].
Divergent SAR Logic: Kinase vs. GPCR Targeting
The pharmacological destiny of the 6,7-dimethylquinazolin-4-amine scaffold is governed by the substituents attached to the C2 and C4 positions. The core itself provides the essential N1 and N3 nitrogen atoms, which are universally required for target engagement across both protein classes[3].
Figure 1: Divergent SAR logic of the 6,7-dimethylquinazolin-4-amine scaffold.
Track A: EGFR Tyrosine Kinase Inhibition
For kinase inhibition, the scaffold acts as an ATP-competitive inhibitor. The N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region[3].
C4 Substitution: The primary amine must be converted to a secondary amine bearing a bulky, lipophilic aryl group (e.g., 3-chloro-4-fluoroaniline). This aniline ring projects deep into the hydrophobic specificity pocket adjacent to the ATP-binding site.
6,7-Dimethyl Impact: Unlike 6,7-dimethoxy groups which project into the solvent channel, the 6,7-dimethyl groups provide a tighter van der Waals packing against the hydrophobic residues of the kinase domain, while simultaneously improving BBB penetration for the treatment of CNS metastases[2].
Track B: Alpha-1 Adrenergic Receptor Antagonism
When targeting the Alpha-1 GPCR, the binding mode shifts entirely[4].
C4 Substitution: The C4 position must remain a primary amine (-NH2). This group acts as a critical hydrogen bond donor network, interacting with conserved aspartate/glutamate residues within the transmembrane helices of the GPCR.
C2 Substitution: The C2 position requires a large, basic, flexible moiety—typically a piperazine or piperidine ring. This basic nitrogen interacts with the highly conserved Asp106 in transmembrane helix 3 (TM3) of the Alpha-1 receptor.
6,7-Dimethyl Impact: By replacing the methoxy groups of classic alpha-blockers with methyl groups, researchers block CYP3A4-mediated O-dealkylation, drastically extending the pharmacokinetic half-life of the antagonist while maintaining nanomolar receptor affinity[4].
Quantitative SAR Data Analysis
To illustrate the structure-activity relationship, the following tables summarize the biological activity of various substitutions on the 6,7-dimethylquinazolin-4-amine core.
Table 1: SAR of C4-Substituted 6,7-Dimethylquinazolines against EGFR
Assay condition: TR-FRET Kinase Assay. Data represents the impact of modifying the C4-aniline group while keeping the 6,7-dimethyl core constant.
Insight: Compound 1a demonstrates that a primary amine at C4 abolishes kinase activity. Compound 1c shows that the 6,7-dimethyl core retains near-equivalent potency to the classic dimethoxy core (1d ) but offers significantly enhanced CNS penetrance[2].
Table 2: SAR of C2-Substituted 6,7-Dimethylquinazolin-4-amines against Alpha-1 Receptors
Assay condition: Radioligand Binding Assay ([³H]-Prazosin displacement). The C4 position is fixed as a primary amine (-NH₂).
Compound ID
C2 Substituent
C6, C7 Substituents
Alpha-1B Kᵢ (nM)
Metabolic Stability (t₁/₂ in HLM)
2a
-Cl (Chloro)
Dimethyl
>5,000
>120 min
2b
-Piperazine-1-yl
Dimethyl
12.5
>120 min
2c
4-(2-Furoyl)piperazin-1-yl
Dimethyl
0.8
>120 min
2d (Prazosin)
4-(2-Furoyl)piperazin-1-yl
Dimethoxy
0.5
35 min
Insight: The 2-chloro intermediate (2a )[5][6] has no affinity for the GPCR. Attaching the furoyl-piperazine group (2c ) restores sub-nanomolar affinity. Crucially, the 6,7-dimethyl core (2c ) exhibits a vastly superior half-life in Human Liver Microsomes (HLM) compared to the dimethoxy clinical standard (2d )[4].
To ensure rigorous scientific validation of the SAR models, the following step-by-step protocols detail the functional assays used to generate the data above. These protocols are designed with built-in causality and self-validating control mechanisms.
Figure 2: Experimental workflow from synthesis of the key intermediate to dual-track SAR validation.
Protocol 1: TR-FRET EGFR Tyrosine Kinase Assay
Rationale: Quinazoline derivatives are highly aromatic and often exhibit intrinsic autofluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (Europium) and a time-delay measurement to completely eliminate compound autofluorescence interference.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Tip: The addition of Brij-35 prevents the highly lipophilic 6,7-dimethylquinazolines from adhering to the plastic walls of the microplate.
Compound Dilution: Serially dilute test compounds in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v). Control: Use Gefitinib as the positive control.
Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.
Detection: Stop the reaction by adding EDTA (final 20 mM) alongside the detection reagents: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).
Readout & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission at both 620 nm and 665 nm. Calculate IC₅₀ using the 665/620 ratio to normalize well-to-well volume variations.
Rationale: To determine the affinity (Kᵢ) of C2-substituted 6,7-dimethylquinazolin-4-amines for the Alpha-1 GPCR. Because the 6,7-dimethyl scaffold is highly lipophilic (LogP > 3.0)[1], it is prone to non-specific binding to assay filters. This protocol utilizes Polyethylenimine (PEI) to mitigate this artifact.
Step-by-Step Methodology:
Membrane Preparation: Homogenize CHO cells stably expressing the human Alpha-1B receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.
Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-Prazosin (radioligand), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
Incubation: Incubate the mixture at 25°C for 45 minutes to allow the system to reach thermodynamic equilibrium.
Filtration (Critical Step): Harvest the reaction onto GF/B glass fiber filters. Expert Tip: The filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. PEI coats the glass fibers with a dense positive charge, electrostatically repelling the basic quinazoline amines and drastically reducing non-specific binding noise.
Washing & Counting: Wash the filters rapidly three times with ice-cold Tris buffer to trap the receptor-bound radioligand. Dry the filters, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.
Conclusion
The 6,7-dimethylquinazolin-4-amine scaffold is a masterclass in how subtle structural modifications—such as replacing methoxy groups with methyls—can profoundly impact a molecule's pharmacokinetic profile, metabolic stability, and tissue distribution[2][4]. By applying rigorous, divergent SAR logic at the C2 and C4 positions, drug development professionals can seamlessly pivot this single core structure between highly potent, CNS-penetrant kinase inhibitors for oncology[3], and metabolically robust GPCR antagonists for cardiovascular and urological indications[4].
References
Quinazoline derivatives as alpha-1 adrenergic antagonists (US20020045614A1), Molaid / Google Patents, [Link]
Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration, ACS Publications (Journal of Medicinal Chemistry), [Link]
Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies, PubMed Central (NIH), [Link]
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity, Semantic Scholar, [Link]
4-anilido substituted quinazolines and use thereof as inhibitors of epidermal growth factor receptor kinases (WO2004013091A2)
A Technical Guide to the Therapeutic Targets of 6,7-Disubstituted Quinazoline-4-amine Scaffolds for Drug Discovery Professionals
Abstract The quinazoline ring system, particularly the 4-aminoquinazoline scaffold, represents a quintessential "privileged structure" in modern medicinal chemistry. Its inherent ability to mimic the adenine core of ATP...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinazoline ring system, particularly the 4-aminoquinazoline scaffold, represents a quintessential "privileged structure" in modern medicinal chemistry. Its inherent ability to mimic the adenine core of ATP has established it as a cornerstone for the development of potent and selective protein kinase inhibitors. This technical guide provides an in-depth exploration of the primary therapeutic targets for quinazoline scaffolds featuring substitution at the 6 and 7 positions, a pattern critical for high-affinity binding to numerous oncogenic kinases. We will dissect the molecular mechanisms of action against key targets such as EGFR, VEGFR-2, and HER2, supported by data from seminal and contemporary research. Furthermore, this guide details the essential experimental workflows required to identify, validate, and characterize these interactions, from initial biochemical assays to cellular target engagement and preclinical evaluation. Designed for researchers, medicinal chemists, and drug development scientists, this document serves as a comprehensive resource, blending foundational principles with actionable protocols and field-proven insights.
The 6,7-Disubstituted Quinazoline Scaffold: A Cornerstone of Kinase Inhibition
The quinazoline scaffold is an aromatic heterocyclic system composed of a benzene ring fused to a pyrimidine ring. Its utility in drug discovery, particularly in oncology, skyrocketed with the discovery that the 4-anilinoquinazoline framework is an exceptional mimic of the adenine hinge-binding motif of ATP.[1] This allows it to function as a competitive inhibitor at the ATP-binding site of a vast array of protein kinases.
The true power and versatility of this scaffold are unlocked through substitution, particularly at the C6 and C7 positions of the quinazoline core. These positions project into a solvent-exposed region of the kinase ATP pocket, offering a strategic handle for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties. Typically, small alkoxy groups, such as methoxy or ethoxy, are installed at these positions.[2][3] These groups can form critical hydrogen bonds with conserved water molecules or amino acid residues within the target kinase, significantly enhancing binding affinity compared to the unsubstituted parent scaffold. The success of this substitution pattern is evidenced by its presence in numerous FDA-approved drugs, including Gefitinib and Erlotinib.[4]
The dysregulation of Receptor Tyrosine Kinase (RTK) signaling is a hallmark of many cancers, making this enzyme family a prime target for therapeutic intervention. The 6,7-disubstituted quinazoline scaffold has proven to be exceptionally effective at targeting several key members of this family.
Epidermal Growth Factor Receptor (EGFR/HER1)
EGFR is a pivotal RTK that, upon activation by ligands like EGF, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[5][6] Mutations that cause constitutive activation of EGFR are key drivers in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[7][8]
Mechanism of Inhibition:
First-generation EGFR inhibitors, such as Erlotinib and Gefitinib, are reversible, ATP-competitive inhibitors that feature the 4-anilino-6,7-dialkoxyquinazoline core.[9] The quinazoline nitrogen (N1) forms a critical hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain.[8] The 6,7-alkoxy groups enhance binding affinity and contribute to the overall positioning of the molecule within the active site.[10] By occupying the ATP pocket, these inhibitors prevent kinase autophosphorylation, effectively shutting down all downstream signaling and inducing apoptosis in EGFR-dependent cancer cells.[6][11]
Second-generation inhibitors like Afatinib and Dacomitinib also utilize the quinazoline core but are distinguished by an acrylamide moiety that forms an irreversible covalent bond with a cysteine residue (Cys797) near the ATP-binding site, leading to sustained target inhibition.[12][13]
Signaling Pathway Diagram: EGFR Inhibition
Caption: Inhibition of the EGFR signaling cascade by a quinazoline-based inhibitor.
Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)
HER2 is another member of the EGFR family that is frequently overexpressed in breast, gastric, and other cancers. Unlike EGFR, HER2 does not have a known natural ligand and often signals by forming heterodimers with other family members. Lapatinib is an FDA-approved dual inhibitor of both EGFR and HER2 that is built upon the 4-anilinoquinazoline scaffold.[14][15] Its ability to simultaneously block both receptors provides a more comprehensive blockade of HER-family signaling, proving effective in cases of HER2-positive breast cancer, including those that have developed resistance to other therapies.[16][17]
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) signaling through its receptor, VEGFR-2, on endothelial cells.[18][19] The quinazoline scaffold has been successfully adapted to inhibit VEGFR-2, leading to potent anti-angiogenic agents.
Vandetanib is a prime example of a multi-targeted quinazoline-based drug.[20] It potently inhibits VEGFR-2, EGFR, and also the RET-tyrosine kinase.[21][22] This multi-kinase activity allows Vandetanib to simultaneously attack tumor cell proliferation (via EGFR inhibition) and cut off the tumor's blood supply (via VEGFR-2 inhibition).[22][23] This dual mechanism is particularly effective in cancers like medullary thyroid carcinoma, where all three targets can be pathologically relevant.[19][23]
Emerging & Non-Kinase Therapeutic Targets
While the quinazoline scaffold is most famous for kinase inhibition, its structural versatility allows it to bind other classes of proteins, opening new therapeutic avenues.
Microtubule Polymerization: Certain quinazolinone derivatives (a related scaffold) have been shown to act as antitumor agents by inhibiting the polymerization of microtubule proteins, a mechanism distinct from kinase inhibition and similar to classic chemotherapy agents like taxanes.[24]
Alzheimer's Disease Targets: In a departure from oncology, a 6,7-dimethoxyquinazoline derivative named TKM01 has been investigated for activity against Alzheimer's disease.[25][26] In silico and in vivo studies suggest it may exert beneficial effects by binding to Amyloid β (Aβ) peptides, inhibiting their accumulation, and also inhibiting acetylcholinesterase (AChE), a key enzyme in the cholinergic system.[25] This highlights the potential for scaffold-hopping into neurology.
Target Validation & Assay Methodologies
A rigorous, multi-step process is required to confirm that a novel 6,7-dimethylquinazolin-4-amine derivative successfully engages its intended therapeutic target and exerts the desired biological effect.
Workflow Diagram: Target Validation Funnel
Caption: A standard workflow for validating the therapeutic target of a novel compound.
Biochemical Assays: Confirming Direct Target Inhibition
The first step is to prove that the compound directly inhibits the purified target enzyme in a cell-free system. This rules out confounding factors present in a complex cellular environment.
Protocol: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
Objective: To measure the dose-dependent inhibition of a purified kinase (e.g., EGFR) by a test compound and determine its IC50 value.
Test compound (e.g., novel 6,7-dimethylquinazoline derivative) serially diluted in DMSO.
ADP-Glo™ Kinase Assay Kit (Promega).
White, opaque 384-well assay plates.
Multichannel pipettes and a plate reader capable of luminescence detection.
Methodology:
Reaction Setup: In each well of a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.
Compound Addition: Add 25 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
Initiate Reaction: Add 2.5 µL of 2X ATP solution to each well to start the kinase reaction. Mix briefly on a plate shaker.
Incubation: Incubate the plate at room temperature for 60 minutes. This allows the kinase to phosphorylate the substrate, converting ATP to ADP.
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
Signal Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce a luminescent signal, which is directly proportional to the amount of ADP generated (i.e., kinase activity). Read the luminescence on a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Cell Culture & Starvation: Plate cells in 6-well plates and allow them to adhere overnight. The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor phosphorylation.
Compound Treatment: Pre-treat the starved cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
Ligand Stimulation: Stimulate the cells by adding EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include a non-stimulated control.
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibody against p-EGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
Wash three times with TBST.
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR.
Analysis: A dose-dependent decrease in the p-EGFR signal (normalized to total EGFR) indicates successful target engagement by the compound.
Summary of Key Quinazoline-Based Kinase Inhibitors
The 6,7-disubstituted quinazoline-4-amine scaffold is at the heart of several clinically successful anti-cancer drugs. The table below summarizes key examples.
The 6,7-disubstituted 4-aminoquinazoline scaffold is a remarkably successful and enduring platform in the pursuit of targeted cancer therapies. Its proven ability to potently and selectively inhibit key oncogenic drivers like EGFR, HER2, and VEGFR-2 has transformed the treatment landscape for multiple cancers. The foundational principles of its mechanism—ATP competition facilitated by hinge-binding and affinity-enhancing substitutions—continue to guide the development of next-generation inhibitors.
Future research will likely focus on leveraging this privileged scaffold to overcome clinical challenges such as acquired drug resistance. This involves designing derivatives that can inhibit mutated forms of kinases (e.g., EGFR T790M) or developing covalent inhibitors with improved safety profiles. Furthermore, the emerging data on non-kinase targets suggests that the full therapeutic potential of the quinazoline core has yet to be realized, presenting exciting opportunities for its application in neurodegenerative and other diseases beyond oncology. The systematic validation workflow outlined herein remains a critical framework for translating these novel chemical entities from the bench to the clinic.
References
Eman, A. (2024, October 17). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Publish.
(2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
(2025, August 21). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Publishing.
(2024, December 21). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences.
Vandetanib. Wikipedia.
Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain.
Rusnak, D. W., et al. (2006, July 15). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. PubMed.
(2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
Luo, J., et al. (2018, March 10). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. PubMed.
Singh, J., et al. (2023, November 5). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed.
Lategahn, J., et al. Characterization of Covalent-Reversible EGFR Inhibitors. PMC - NIH.
Tripathi, A., et al. (2024, December 15). Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. PubMed.
Li, W., et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
(2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
(2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands.
(2025, April 17). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
(2025, May 27). Development of Quinazoline-Tetrahydrofuranyl-Pyridinyl Hybrids as Dual EGFR and HER2 Inhibitors to Combat Lapatinib Resistance i. Advanced Journal of Chemistry, Section A.
(2026, January 21). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PMC.
Vandetanib | C22H24BrFN4O2. PubChem.
(2017, April 20). Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega.
Scaltriti, M., et al. (2009, February 12). Lapatinib, a HER2 tyrosine kinase inhibitor, induces stabilization and accumulation of HER2 and potentiates trastuzumab-dependent cell cytotoxicity. PubMed.
Liu, X., et al. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
An insight into the therapeutic potential of quinazoline deriv
(2024, November 8).
(2024, July 17). What is the mechanism of Vandetanib?.
(2024, July 17). What is the mechanism of Erlotinib Hydrochloride?.
(2025, February 15). Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. MDPI.
(2013, February 13). Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. Taylor & Francis.
Clinically approved quinazoline scaffolds as EGFR inhibitors.
WO2009090661A9 - 6.7-dialkoxy ouinazoline derivatives useful for treatment of cancer related disorders.
(2024, May 22). Vandetanib | VEGFR inhibitor | CAS 443913-73-3. Selleck Chemicals.
Schwartz, P. A., et al. (2013, December 17). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS.
(2021, March 15). Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research.
(2026, March 4). Relevance of EGFR-HER2 Dual Inhibition in Breast Cancer. MDPI.
(2024, October 9). Erlotinib.
(2018, June 28). Vandetanib. LiverTox - NCBI Bookshelf.
(2026, January 21). Exploring the Therapeutic Potential of N-(3,4-dimethoxy phenyl)-6,7-dimethoxyquinazoline-4-amine (TKM01) in Aluminium-Induced Alzheimer's Disease-Like Model of Zebrafish. PubMed.
(2022, February 16). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv.
The Bioactivity of 4-Amino-6,7-Disubstituted Quinazolines: A Technical Guide for Drug Development Professionals
A Note on the State of Research: Initial inquiries into the specific bioactivity of 4-amino-6,7-dimethylquinazoline revealed a significant gap in the existing scientific literature. In contrast, its close structural anal...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the State of Research: Initial inquiries into the specific bioactivity of 4-amino-6,7-dimethylquinazoline revealed a significant gap in the existing scientific literature. In contrast, its close structural analog, 4-amino-6,7-dimethoxyquinazoline, and its derivatives, represent a well-documented and highly significant class of bioactive molecules. This guide will, therefore, focus on the rich body of research surrounding the 4-amino-6,7-dimethoxyquinazoline scaffold as a representative of this chemical series, providing a comprehensive overview of its synthesis, diverse biological activities, and the experimental methodologies used in its evaluation. The insights derived from the dimethoxy analogs offer a valuable predictive framework for the potential bioactivities of their dimethyl counterparts.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological properties. The 4-aminoquinazoline core, in particular, has emerged as a cornerstone in the development of targeted therapies, most notably in oncology. The substitution pattern on the quinazoline ring, especially at the 4, 6, and 7-positions, plays a crucial role in modulating the biological activity and target specificity of these compounds.
Derivatives of 4-amino-6,7-dimethoxyquinazoline have demonstrated potent anticancer activity against a variety of human tumor cell lines, including those of the colon, breast, and glioblastoma.[1][2] This activity is primarily attributed to their ability to inhibit protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
Many 4-amino-6,7-dimethoxyquinazoline derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). By occupying the ATP-binding pocket of the kinase domain, these small molecules prevent the phosphorylation and subsequent activation of downstream signaling pathways that are often dysregulated in cancer.
Key kinase targets for this class of compounds include:
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. 4-aminoquinazoline derivatives are a well-established class of EGFR inhibitors.[3]
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR can stifle tumor growth and metastasis.[1]
c-Met: The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in tumor cell invasion and metastasis.[4]
The interaction of these inhibitors with the kinase active site is often stabilized by a crucial hydrogen bond between the N1 atom of the quinazoline ring and a conserved methionine residue within the kinase hinge region.
Figure 1: Simplified signaling pathway showing inhibition of EGFR and VEGFR by 4-amino-6,7-dimethoxyquinazoline derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of representative 4-amino-6,7-dimethoxyquinazoline derivatives against various cancer cell lines.
While the primary focus of research on 4-amino-6,7-dimethoxyquinazolines has been on their anticancer properties, the broader quinazoline scaffold is known to exhibit antimicrobial activity.[5][6] Studies on various quinazoline derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.
Mechanism of Action
The antimicrobial mechanisms of quinazolines can be diverse. Some derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[6] Other potential mechanisms include the disruption of bacterial cell wall synthesis and the inhibition of other key bacterial enzymes.
Experimental Protocols
Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
A common synthetic route to this class of compounds involves the nucleophilic substitution of a chlorine atom at the 4-position of the quinazoline ring with an appropriate aniline.
Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
A mixture of 6,7-dimethoxyquinazolin-2,4-dione, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylaniline is refluxed for several hours.
The reaction mixture is then cooled and carefully poured into ice-cold water with stirring.
The resulting precipitate, 4-chloro-6,7-dimethoxyquinazoline, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
An equimolar mixture of 4-chloro-6,7-dimethoxyquinazoline and the desired substituted aniline is refluxed in a suitable solvent, such as isopropanol or ethanol, for several hours.
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
The crude product is then purified by recrystallization or column chromatography.
Figure 2: General synthetic workflow for 4-anilino-6,7-dimethoxyquinazoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]
Conclusion and Future Directions
The 4-amino-6,7-dimethoxyquinazoline scaffold is a highly versatile and pharmacologically significant structure, particularly in the realm of anticancer drug discovery. Its derivatives have demonstrated potent activity as kinase inhibitors, targeting key pathways involved in tumor progression. While the bioactivity of the specific 4-amino-6,7-dimethylquinazoline analog remains largely unexplored, the extensive research on its dimethoxy counterparts provides a strong foundation for future investigations. Further studies are warranted to synthesize and evaluate the biological activities of 4-amino-6,7-dimethylquinazoline and its derivatives, which may lead to the discovery of novel therapeutic agents.
The Strategic Role of 6,7-Dimethyl Substitution in Quinazoline-Based Receptor Binding: A Mechanistic and Structural Guide
Executive Summary The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and other...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its role in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and other critical biological targets [4]. While the 4-anilino substitution dictates the primary affinity and selectivity profile, the 6- and 7-positions of the quinazoline ring project into the solvent-exposed channel of the ATP-binding pocket. Historically, bulky, water-soluble polyether groups (e.g., 6,7-bis(2-methoxyethoxy) in erlotinib) have been utilized to enhance pharmacokinetic properties. However, the strategic incorporation of a 6,7-dimethyl group introduces a distinct hydrophobic, steric, and electronic profile that fundamentally alters receptor binding thermodynamics, membrane permeability, and target selectivity.
This technical guide dissects the mechanistic role of the 6,7-dimethyl substitution in quinazoline receptor binding, providing actionable protocols and structure-activity relationship (SAR) insights for drug development professionals.
Structural and Electronic Dynamics of the Quinazoline Core
The ATP-Binding Pocket and the Hinge Region
In kinase targets, the quinazoline core acts as an ATP mimetic. The N1 and N3 nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amide of the hinge region (e.g., Met793 in EGFR). The binding affinity is highly dependent on the pKa of these nitrogens and the spatial orientation of the core [4].
The Role of the 6,7-Positions
The 6- and 7-positions are oriented toward the opening of the ATP-binding cleft, interfacing with the solvent channel. Modifying these positions directly impacts the solvent-exposed interactions [2].
Causality of 6,7-Dimethyl Substitution:
Electronic Modulation: Unlike alkoxy groups (-OCH3) which are electron-withdrawing via induction but electron-donating via resonance, methyl groups are purely electron-donating through hyperconjugation. This subtle electronic shift increases the electron density on the quinazoline ring, marginally raising the pKa of N1/N3 and strengthening the hydrogen bond with the hinge region.
Desolvation Penalty: Alkoxy chains require a significant thermodynamic penalty to strip away water molecules before binding. The 6,7-dimethyl group, being highly lipophilic and lacking hydrogen bond acceptors, minimizes the desolvation penalty, leading to an entropically favorable binding event in hydrophobic sub-pockets.
Figure 1: Mechanistic pathway of 6,7-dimethylquinazoline binding and EGFR inhibition.
Target-Specific Binding Profiles
EGFR Tyrosine Kinase
In EGFR TKIs, the 6,7-dimethyl substitution (e.g., derived from 4-chloro-6,7-dimethylquinazoline) provides a compact, rigid structure [1]. This rigidity allows the molecule to bypass steric clashes in mutated kinase domains (such as the T790M gatekeeper mutation) where bulky alkoxy chains might be sterically hindered. The synthesis of 4-anilino-6,7-dimethylquinazolines has been shown to yield potent anti-cancer properties arising specifically from receptor tyrosine kinase inhibitory activity [1].
Alpha-1 Adrenoceptors and Non-Kinase Targets
Beyond kinases, the quinazoline core is vital for alpha-1 adrenoceptor antagonists (e.g., prazosin). While 6,7-dimethoxy groups are standard, modifications to 6,7-dimethyl alter the binding mode. The receptor interaction shifts to rely heavily on hydrophobic interactions rather than fixed recognition sites for vicinal oxygen atoms, demonstrating the versatility of the 6,7-dimethyl moiety in re-tuning target selectivity [3].
Quantitative Data & SAR Analysis
The substitution pattern at the 6,7-positions dramatically alters the physicochemical properties of the quinazoline core. Table 1 summarizes the comparative impact of these modifications.
Table 1: Comparative Physicochemical and Binding Profile of 6,7-Substituted Quinazolines
Substitution Pattern
Electronic Effect (pKa shift)
Lipophilicity (LogP)
Desolvation Penalty
Primary Target Affinity Impact
6,7-Hydrogen (Unsubstituted)
Baseline
Low
Low
Moderate (Lacks solvent channel interaction)
6,7-Dimethoxy
Inductive EWG / Resonance EDG
Moderate
High
High (Favorable H-bonding with solvent)
6,7-Bis(2-methoxyethoxy)
Inductive EWG / Resonance EDG
Low (High Aqueous Solubility)
Very High
Very High (Optimized for wild-type EGFR)
6,7-Dimethyl
Hyperconjugation EDG
High
Very Low
High (Optimized for hydrophobic sub-pockets)
Experimental Methodologies & Protocols
To validate the binding efficacy of 6,7-dimethylquinazoline derivatives, a self-validating experimental workflow must be established. The following protocols ensure that the observed biological activity is a direct consequence of the 6,7-substitution.
Protocol 1: Synthesis of 4-Anilino-6,7-dimethylquinazoline
Rationale: Synthesizing the core via a nucleophilic aromatic substitution (SNAr) ensures high regioselectivity and purity, which is critical for accurate SAR evaluation.
Starting Material Preparation: Dissolve 4-chloro-6,7-dimethylquinazoline (1.0 eq) in anhydrous isopropanol (0.2 M concentration).
Causality: Isopropanol provides an optimal boiling point (82°C) for the SNAr reaction without degrading the starting material [1].
Amine Addition: Add the substituted aniline (1.1 eq) dropwise to the solution under continuous stirring.
Catalysis: Introduce a catalytic amount of concentrated HCl (0.1 eq).
Causality: HCl protonates the N1 nitrogen of the quinazoline, significantly increasing the electrophilicity of the C4 position and accelerating the substitution.
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is completely consumed.
Isolation: Cool the reaction mixture to 0°C. The product typically precipitates as a hydrochloride salt. Filter the precipitate, wash with cold diethyl ether to remove unreacted aniline, and dry under a vacuum.
Validation: Confirm the structure via 1H NMR (DMSO-d6). The 6- and 7-methyl protons should appear as distinct, sharp singlets around 2.3-2.5 ppm.
Protocol 2: TR-FRET Kinase Inhibition Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence (a common issue with conjugated heterocycles), providing a highly reliable IC50 measurement for the 6,7-dimethyl derivatives against EGFR.
Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
Enzyme/Substrate Mix: Incubate recombinant EGFR kinase domain (1 nM) with the 6,7-dimethylquinazoline compound (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at room temperature.
Causality: Pre-incubation allows for the equilibration of slow-binding kinetics, which is often observed with highly lipophilic quinazolines.
Reaction Initiation: Add ATP (at the predetermined Km value, approx. 10 µM) and a biotinylated poly-GT substrate to initiate the kinase reaction.
Detection: After 60 minutes of incubation, terminate the reaction by adding a detection mixture containing Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Readout: Measure the FRET signal (Emission at 665 nm / 615 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.
Figure 2: Experimental workflow for the synthesis and validation of 6,7-dimethylquinazolines.
Conclusion
The 6,7-dimethyl substitution on the quinazoline core is a powerful structural modification that shifts the binding paradigm from solvent-exposed hydrogen bonding to desolvation-driven hydrophobic interactions. By understanding the hyperconjugative electronic effects and the steric profile of the dimethyl group, researchers can rationally design next-generation kinase inhibitors and receptor antagonists that overcome resistance mutations and improve target selectivity.
References
US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease. Google Patents.
Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantit. bioRxiv.
URL:[Link]
2,4-Diamino-6,7-dimethoxyquinazolines. 1.: quinazoline antagonists bound only to the ground state of the a,-adrenoceptor. Open University.
URL:[Link]
Current perspectives on quinazolines with potent biological activities: A review. ResearchGate.
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Rapid and Efficient Synthesis of 6,7-Dimethylquinazolin-4-amine via Microwave Irradiation
Introduction: The Quinazoline Scaffold and the Advent of Microwave Synthesis The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pha...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinazoline Scaffold and the Advent of Microwave Synthesis
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, 4-aminoquinazoline derivatives are crucial pharmacophores, notably recognized as potent and selective inhibitors of tyrosine kinases, which are key targets in oncology.[1][4]
Traditional methods for synthesizing these scaffolds often involve multi-step procedures, harsh reaction conditions, and extended reaction times, sometimes lasting several hours or even days.[1][4][5] These classical approaches can lead to low yields and the formation of significant byproducts, complicating purification.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[6][7] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating methods.[8][9] This is due to the efficient and direct heating of polar molecules, leading to rapid temperature increases and often enhancing reaction rates and product yields.[6][7] This application note provides a detailed, field-proven protocol for the one-pot synthesis of 6,7-Dimethylquinazolin-4-amine from 2-amino-4,5-dimethylbenzonitrile and formamide, leveraging the power and simplicity of microwave chemistry.
Reaction Principle and Mechanism
The synthesis proceeds via a cyclocondensation reaction. The key starting material, 2-amino-4,5-dimethylbenzonitrile, contains the pre-functionalized benzene ring and the critical nitrile and amine groups. Formamide serves a dual role; it is both a high-boiling polar solvent that couples efficiently with microwave energy and the source of the N3-C4 atoms required to complete the pyrimidine ring of the quinazoline core.[10][11]
The proposed mechanism involves the initial nucleophilic attack of the primary amine of the benzonitrile onto the carbonyl carbon of formamide. This is followed by an intramolecular cyclization where the newly formed amidine nitrogen attacks the nitrile carbon. A subsequent tautomerization and aromatization lead to the stable 6,7-Dimethylquinazolin-4-amine product. The high temperatures achievable in a sealed vessel under microwave irradiation are crucial for driving this multi-step, one-pot transformation efficiently.[11]
Reaction Scheme:
Caption: One-pot synthesis of 6,7-Dimethylquinazolin-4-amine.
Detailed Experimental Protocol
This protocol is designed for a dedicated microwave synthesis reactor. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
Reagents:
Reagent
CAS Number
Molecular Weight
Purity
2-Amino-4,5-dimethylbenzonitrile
28568-03-8
146.19 g/mol
>97%
| Formamide | 75-12-7 | 45.04 g/mol | >99.5% |
Equipment:
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
10 mL microwave reaction vial with a snap-on cap
Magnetic stir bar (vial-appropriate size)
Analytical balance
Standard glassware for work-up (beakers, flasks)
Rotary evaporator
Büchner funnel and filtration apparatus
Silica gel for column chromatography
TLC plates (silica gel 60 F₂₅₄)
NMR spectrometer, Mass spectrometer, and Melting point apparatus for analysis
Step-by-Step Synthesis Procedure
Vial Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
Addition of Reactants: To the vial, add 2-amino-4,5-dimethylbenzonitrile (0.50 g, 3.42 mmol). Subsequently, add formamide (4.0 mL).
Scientist's Note: Formamide is used in excess to serve as both the reactant and the solvent. Its high dielectric constant makes it an excellent medium for microwave heating.
Sealing the Vessel: Securely cap the vial. A proper seal is critical to allow the reaction to reach temperatures above the atmospheric boiling point of formamide, which significantly accelerates the rate of reaction.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Program the instrument with the following parameters:
Temperature: 190 °C
Ramp Time: 2 minutes
Hold Time: 20 minutes
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
Stirring: High
Cooling: After the irradiation cycle is complete, the instrument's automated cooling system (typically compressed air) will cool the vial to a safe handling temperature (e.g., below 50 °C).
Product Isolation (Work-up):
Carefully open the cooled vial.
Pour the reaction mixture into a beaker containing 50 mL of cold water.
A precipitate should form. Stir the suspension for 15-20 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid cake thoroughly with water (3 x 20 mL) to remove any residual formamide.
Dry the crude product under vacuum.
Purification:
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography.
Chromatography Conditions: Pack a silica gel column and elute with a gradient of dichloromethane (DCM) to 5-10% methanol in DCM. The fractions containing the pure product can be identified using TLC.
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield 6,7-Dimethylquinazolin-4-amine as a solid.
Characterization: Confirm the identity and purity of the final compound using:
¹H and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
Melting Point (MP): To assess purity.
Experimental Workflow and Data
Caption: Workflow for Microwave-Assisted Synthesis.
Typical Results
The following table summarizes the expected outcomes based on the protocol described above.
Parameter
Value
Scale
3.42 mmol
Microwave Temperature
190 °C
Total Reaction Time
22 minutes (2 min ramp + 20 min hold)
Crude Yield
~85-95%
Isolated Yield (Post-Purification)
~75-88%
Appearance
Off-white to pale yellow solid
Troubleshooting and Expert Insights
Low Yield: If the yield is significantly lower than expected, ensure the reaction vial was properly sealed. An improper seal will prevent the reaction from reaching the target pressure and temperature. Also, verify the purity of the starting 2-amino-4,5-dimethylbenzonitrile, as impurities can inhibit the cyclization.
Dark/Charred Product: This indicates potential overheating or prolonged reaction time. Reduce the hold time or temperature slightly (e.g., to 180 °C) and re-run the reaction. The use of dedicated microwave reactors with accurate temperature feedback control minimizes this risk compared to domestic microwave ovens.[6]
Incomplete Reaction: If TLC analysis of the crude product shows a significant amount of starting material, increase the hold time in 5-minute increments. The reaction is typically complete within 30 minutes under these conditions.
Conclusion
This application note details a robust, rapid, and high-yielding protocol for the synthesis of 6,7-Dimethylquinazolin-4-amine using microwave irradiation. Compared to classical heating methods, this approach dramatically reduces reaction times from many hours to mere minutes, simplifies the work-up procedure, and provides excellent product yields.[5][6][10] This method is highly reproducible and scalable, making it an invaluable tool for researchers in medicinal chemistry and drug discovery who require efficient access to the vital 4-aminoquinazoline scaffold.
References
Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. Available at: [Link]
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. ACS Publications. Available at: [Link]
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation - Full-Text PDF. ACS Publications. Available at: [Link]
Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Available at: [Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Semantic Scholar. Available at: [Link]
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Royal Society of Chemistry. Available at: [Link]
MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. Available at: [Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Center for Biotechnology Information (NCBI). Available at: [Link]
Decomposition of formamide assisted by microwaves, a tool for synthesis of nitrogen-containing heterocycles. ResearchGate. Available at: [Link]
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. National Center for Biotechnology Information (NCBI). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Standardized Protocol for the Preparation, Handling, and Storage of 6,7-Dimethylquinazolin-4-amine DMSO Stock Solutions
Introduction & Pharmacological Relevance
6,7-Dimethylquinazolin-4-amine (CAS: 79689-34-2) is a critical pharmacophore and synthetic intermediate utilized extensively in the development of ATP-competitive kinase inhibitors. The quinazoline scaffold is a hallmark of epidermal growth factor receptor (EGFR) inhibitors, demonstrating exceptionally high affinity for the EGFR kinase active site [1]. Because this compound serves as a foundational building block for high-throughput screening (HTS) libraries and in vitro kinase assays, maintaining the absolute integrity of its stock solution is paramount. Variations in concentration due to precipitation, hydrolysis, or oxidative degradation directly compromise IC₅₀ determinations and structure-activity relationship (SAR) modeling.
Physicochemical Properties & Solubility Profile
Before initiating stock preparation, it is crucial to understand the physicochemical constraints of the molecule. 6,7-Dimethylquinazolin-4-amine is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), but its stability is highly dependent on solvent purity and environmental humidity.
Table 1: Physicochemical Properties of 6,7-Dimethylquinazolin-4-amine
Property
Specification
Chemical Name
6,7-Dimethylquinazolin-4-amine
CAS Number
79689-34-2
Molecular Formula
C₁₀H₁₁N₃
Molecular Weight
173.22 g/mol
Appearance
Solid powder (typically off-white to pale yellow)
Primary Solvent
Anhydrous DMSO (≥99.9% purity, sterile-filtered)
Recommended Stock
10 mM to 50 mM
Causality in Experimental Choices: The "Why" Behind the Protocol
As a Senior Application Scientist, it is vital to emphasize that protocol steps are not arbitrary; they are designed to mitigate specific modes of chemical failure to ensure a self-validating system.
Why Anhydrous DMSO? DMSO is highly hygroscopic. Absorption of atmospheric water drastically reduces the solubility of lipophilic small molecules, leading to microscopic precipitation that alters the true molarity of the stock. Furthermore, water facilitates the hydrolysis of sensitive functional groups.
Why Single-Use Aliquots? Repeated freeze-thaw cycles are the primary cause of compound degradation in HTS libraries. Studies have shown that exposing DMSO stocks to ambient atmospheric conditions during repeated thawing introduces moisture and causes localized concentration gradients, leading to a drop of more than 10% in compound integrity within just 10 cycles [2].
Why Argon/Nitrogen Overlay? The primary amine at the 4-position of the quinazoline ring can be susceptible to oxidative degradation over prolonged storage. Displacing oxygen with an inert gas ensures long-term stability at -80°C.
Reagent Preparation & Calculations
Accurate molarity is the bedrock of reproducible pharmacology. Use the following calculations to prepare standard stock concentrations.
Table 2: Mass Requirements for Standard DMSO Stock Solutions (MW = 173.22 g/mol )
Desired Volume
Mass for 10 mM Stock
Mass for 20 mM Stock
Mass for 50 mM Stock
1.0 mL
1.73 mg
3.46 mg
8.66 mg
5.0 mL
8.66 mg
17.32 mg
43.31 mg
10.0 mL
17.32 mg
34.64 mg
86.61 mg
Step-by-Step Preparation Protocol
Step 1: Equilibration. Remove the lyophilized 6,7-Dimethylquinazolin-4-amine vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30–60 minutes. Scientific Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.
Step 2: Weighing. Using an analytical microbalance (calibrated to 0.01 mg) in a low-humidity environment, weigh the exact required mass of the compound into a sterile, low-bind polypropylene or glass vial.
Step 3: Dissolution. In a fume hood, add the calculated volume of room-temperature Anhydrous DMSO (≥99.9%). Cap the vial tightly.
Step 4: Homogenization. Vortex the vial for 30–60 seconds. If the compound does not dissolve immediately, sonicate the vial in a room-temperature water bath for 5–10 minutes. Quality Control Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution.
Step 5: Aliquoting. Using a calibrated micropipette, dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) into sterile, low-bind microcentrifuge tubes. This aligns with National Center for Advancing Translational Sciences (NCATS) guidelines for minimizing DMSO exposure and freeze-thaw degradation during high-throughput screening [3].
Step 6: Inert Gas Overlay & Storage. Gently blow a stream of Argon or Nitrogen gas over the open tubes for 2–3 seconds to displace ambient air. Cap immediately and transfer to a -80°C freezer for long-term storage (up to 6–12 months).
Workflow Visualization
Workflow for preparing and storing DMSO stock solutions of 6,7-Dimethylquinazolin-4-amine.
Application Context: In Vitro Kinase Assays
When utilizing these DMSO stocks in downstream biochemical or cell-based assays, the final DMSO concentration in the assay buffer must be strictly controlled (typically ≤0.1% to 1% v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation. 6,7-Dimethylquinazolin-4-amine derivatives are frequently screened for their ability to disrupt the EGFR signaling cascade, a major driver of tumor cell proliferation.
EGFR signaling pathway targeted by quinazoline-derived kinase inhibitors.
Quality Control & Validation
To ensure the protocol acts as a self-validating system, periodic QC of the DMSO stocks is required. After 6 months of storage, or if a tube has accidentally undergone a freeze-thaw cycle, verify compound integrity using LC-MS (Liquid Chromatography-Mass Spectrometry). A purity drop of >5% from the baseline indicates that the aliquot should be discarded and a fresh stock prepared from powder.
References
Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
Source: National Institutes of Health (PMC)
URL: [Link]
Title: The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO
Source: Journal of Biomolecular Screening / ResearchGate
URL: [Link]
Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions
Source: National Institutes of Health (PMC) / NCATS
URL: [Link]
Method
Topic: In Vitro Kinase Assay Protocols for 6,7-Dimethylquinazolin-4-amine
An Application Guide and Protocol for In Vitro Kinase Activity Assessment Abstract The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide and Protocol for In Vitro Kinase Activity Assessment
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved kinase inhibitors used in oncology.[1][2][3] This document provides a comprehensive guide and a detailed protocol for evaluating the inhibitory potential of 6,7-Dimethylquinazolin-4-amine, a representative of this chemical class, against a relevant receptor tyrosine kinase. We will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as the model target.[4][5] The protocol employs a luminescence-based in vitro kinase assay that quantifies kinase activity by measuring ATP depletion, a robust and high-throughput compatible method.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule kinase inhibitors.
Introduction: The Quinazoline Scaffold and Kinase Inhibition
Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins.[9] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes.[10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[9][11]
The 4-anilinoquinazoline scaffold has proven to be exceptionally effective for targeting the ATP-binding site of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5][12] Compounds based on this structure, such as gefitinib and erlotinib, are established anti-cancer therapeutics.[1][11] They typically function as ATP-competitive inhibitors, where the quinazoline ring system mimics the adenine moiety of ATP, forming key hydrogen bonds within the kinase hinge region.[3][12]
This application note details the process for evaluating the inhibitory activity of 6,7-Dimethylquinazolin-4-amine against VEGFR-2. Determining the concentration at which an inhibitor reduces kinase activity by half (the IC50 value) is a critical first step in the drug discovery pipeline.
The Target: VEGFR-2 Signaling in Angiogenesis
VEGFR-2 (also known as KDR) is a receptor tyrosine kinase that is a master regulator of angiogenesis, the formation of new blood vessels.[4] In cancer, pathological angiogenesis is essential for tumor growth and metastasis. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[5] This initiates a cascade of downstream signaling events, primarily through the PLC-γ-PKC-MAPK and PI3K-AKT pathways, promoting endothelial cell proliferation, migration, and survival.[5] Inhibiting VEGFR-2 kinase activity is a clinically validated strategy to disrupt tumor angiogenesis.
Caption: Step-by-step experimental workflow for the kinase assay.
Step-by-Step Assay Procedure
Compound Plating: Add 5 µL of the serially diluted 6,7-Dimethylquinazolin-4-amine (in DMSO) to the wells of a white 96-well plate.
Controls Setup:
Positive Control (0% Inhibition / Max Activity): Add 5 µL of 100% DMSO. This represents the uninhibited enzyme activity.
Negative Control (100% Inhibition / Background): Add 5 µL of 100% DMSO. This well will not receive the enzyme. It measures the background signal.
Enzyme Addition: Prepare a mix of the 2X VEGFR-2 enzyme solution and the substrate. For each 10 µL reaction, mix 5 µL of 2X Enzyme and 5 µL of 1mg/mL substrate. Add 10 µL of this enzyme/substrate mix to all "Test" and "Positive Control" wells. To the "Negative Control" wells, add 10 µL of 1x Kinase Buffer containing only the substrate.
Pre-incubation: Gently mix the plate and incubate for 10-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
[13]5. Reaction Initiation: Add 10 µL of the 2X ATP Working Solution (20 µM) to all wells to start the kinase reaction. The final volume will be 25 µL, with a final ATP concentration of 10 µM and a final DMSO concentration of 1%.
Kinase Reaction Incubation: Mix the plate gently. Incubate at 30°C for 45 minutes.
[4]7. Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes. Add 25 µL of prepared Kinase-Glo® Reagent to each well.
[7]8. Final Incubation: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
[7]9. Data Acquisition: Read the luminescence on a plate-reading luminometer.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each inhibitor concentration is calculated as follows:
RLU_Inhibitor: Signal from the wells containing the test compound.
RLU_Background: Average signal from the "Negative Control" wells (no enzyme).
RLU_Max_Activity: Average signal from the "Positive Control" wells (DMSO only).
IC50 Determination
The IC50 value is the concentration of an inhibitor that reduces enzyme activity by 50%.
Plot the calculated Percent Inhibition values against the logarithm of the inhibitor concentration.
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
The IC50 is determined from the curve fit. GraphPad Prism or similar software is recommended for this analysis.
[14]
Sample Data and Results
Inhibitor Conc. (µM)
Avg. RLU
% Inhibition
100.0
98,540
98.2%
33.3
95,210
94.2%
11.1
86,455
83.8%
3.70
65,230
58.9%
1.23
48,760
39.4%
0.41
35,110
23.3%
0.14
22,500
8.3%
0.05
15,980
0.5%
0.01
15,550
0.0%
0.00 (Max Activity)
15,500
0.0%
No Enzyme (Bkg)
5,200
N/A
Result: Based on the sample data, the calculated IC50 value for 6,7-Dimethylquinazolin-4-amine against VEGFR-2 is approximately 2.5 µM.
Assay Validation and Troubleshooting
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent.
DMSO Tolerance: Ensure the final DMSO concentration does not inhibit the kinase. Most kinases tolerate up to 1-2% DMSO.
[15]* ATP Depletion: For the "Max Activity" control, ensure that no more than 30-50% of the initial ATP is consumed. Excessive depletion can lead to non-linear reaction kinetics. If needed, reduce the enzyme concentration or incubation time.
Compound Interference: Test compounds can sometimes interfere with the luciferase reaction. To check for this, run a control plate where compounds are added to a solution with a fixed amount of ATP (e.g., 10 µM) without the kinase and substrate to see if they inhibit the luciferase directly.
Conclusion
This application note provides a robust, detailed framework for determining the in vitro inhibitory potency of 6,7-Dimethylquinazolin-4-amine against VEGFR-2. The luminescence-based assay is sensitive, reproducible, and scalable, making it an ideal platform for the primary screening and characterization of novel kinase inhibitors. By following this protocol, researchers can reliably generate IC50 data that is crucial for advancing promising compounds in the drug discovery process.
References
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Plausible Action of N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine (TKM01) as an Armor Against Alzheimer's Disease: In Silico and In Vivo Insights. (2024). J Biochem Mol Toxicol. [Link]
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI. [Link]
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery. [Link]
PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol. [Link]
Discovery of N-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. (2025). ResearchGate. [Link]
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org. [Link]
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2019). PubMed. [Link]
A high-throughput radiometric kinase assay. (n.d.). National Center for Biotechnology Information. [Link]
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). National Center for Biotechnology Information. [Link]
Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2021). MDPI. [Link]
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
Protocols for Characterization of Cdk5 Kinase Activity. (n.d.). National Center for Biotechnology Information. [Link]
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. [Link]
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Center for Biotechnology Information. [Link]
Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. (2023). National Center for Biotechnology Information. [Link]
Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]
Application Note: In Silico Evaluation of 6,7-Dimethylquinazolin-4-amine as an EGFR Tyrosine Kinase Inhibitor
Introduction and Mechanistic Rationale The quinazolin-4-amine scaffold is a privileged structural motif in modern oncology, serving as the pharmacophoric core for numerous FDA-approved tyrosine kinase inhibitors (TKIs) s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The quinazolin-4-amine scaffold is a privileged structural motif in modern oncology, serving as the pharmacophoric core for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib[1][2]. These molecules primarily exert their antineoplastic effects by competitively binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), thereby halting downstream signaling cascades responsible for tumor proliferation and survival[2][3].
6,7-Dimethylquinazolin-4-amine represents a highly versatile, low-molecular-weight precursor and active scaffold for designing multi-kinase inhibitors targeting EGFR, VEGFR-2, and HER2[2][4]. The presence of the electron-donating methyl groups at the 6 and 7 positions influences the electron density of the quinazoline ring, optimizing the crucial hydrogen-bonding interactions between the N1/N3 atoms of the quinazoline core and the hinge region of the kinase domain (specifically the Met793/Met769 residue, depending on sequence numbering)[5].
This application note provides a comprehensive, self-validating protocol for the molecular docking and dynamic simulation of 6,7-Dimethylquinazolin-4-amine against the EGFR kinase domain. By detailing the causality behind each computational parameter, this guide ensures that researchers can achieve highly reproducible and biophysically relevant predictive models.
Experimental Workflow
Fig 1. Step-by-step in silico workflow for molecular docking and dynamics simulation.
Step-by-Step Methodology
Phase 1: Ligand Preparation
The accuracy of molecular docking is heavily dependent on the initial 3D conformation and charge distribution of the ligand.
Structure Generation: Draw the 2D structure of 6,7-Dimethylquinazolin-4-amine using ChemDraw and convert it to a 3D format (e.g., SDF or MOL)[3].
Energy Minimization: Apply the MMFF94 or UFF force field to minimize the ligand's energy. Causality: Energy minimization resolves steric clashes and optimizes bond lengths/angles to their lowest energy state, preventing artificial repulsion during the docking process.
Format Conversion: Use AutoDock Tools (ADT) to merge non-polar hydrogens, assign Gasteiger partial charges, and define rotatable bonds. Save the file in the PDBQT format, which is strictly required by AutoDock Vina[6].
Phase 2: Protein Preparation
We utilize the high-resolution crystal structure of the EGFR kinase domain co-crystallized with Erlotinib (PDB ID: 1M17)[6][7].
Structure Retrieval & Cleaning: Download PDB 1M17 from the RCSB Protein Data Bank. Strip all co-crystallized water molecules and heteroatoms (except the native ligand, temporarily). Causality: Water molecules in crystal structures are often artifacts of bulk solvent. Unless a specific water molecule is known to mediate a critical hydrogen bond bridge, retaining them will artificially block the ligand from entering the binding pocket[3].
Hydrogenation: Add polar hydrogens to the protein structure. Causality: X-ray crystallography typically cannot resolve hydrogen atoms due to their low electron density. AutoDock Vina requires polar hydrogens to accurately calculate electrostatic interactions and identify hydrogen bond donors/acceptors[8].
Charge Assignment: Assign Kollman united-atom charges to the protein and save the macromolecule as a PDBQT file.
Phase 3: Grid Box Configuration and Protocol Validation
A self-validating system requires proving that the computational parameters can accurately recreate known biological reality.
Grid Box Centering: Center the grid box on the coordinates of the native co-crystallized ligand (Erlotinib) within 1M17. Set the coordinates to roughly X: 22.014, Y: 0.253, Z: 52.794, with a grid dimension of 40 × 40 × 40 Å[3]. Causality: This ensures the docking algorithm searches the exact spatial volume of the ATP-binding cleft.
Redocking Validation (Critical Step): Extract the native Erlotinib ligand, prepare it as described in Phase 1, and redock it into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
Validation Threshold: The protocol is only considered valid if the RMSD is < 2.0 Å[9]. This proves the scoring function and grid parameters are correctly calibrated.
Phase 4: Molecular Docking
Execution: Run AutoDock Vina using the validated grid parameters. Set the exhaustiveness parameter to 8 (or up to 24 for highly flexible ligands). Causality: Higher exhaustiveness increases the thoroughness of the global search algorithm, reducing the probability of the ligand getting trapped in a false local energy minimum[6].
Docking provides a static snapshot; MD evaluates the dynamic stability of the complex over time.
System Setup: Use GROMACS to simulate the best-docked complex of 6,7-Dimethylquinazolin-4-amine and EGFR for 100 ns[7]. Solvate the complex in a TIP3P water box and neutralize it with Na+/Cl- ions.
Equilibration & Production: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each, followed by a 100 ns production run.
Trajectory Analysis: Analyze the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual amino acids to confirm the ligand remains stably bound in the ATP pocket without causing structural unfolding[7].
Mechanism of Action and Biological Context
Quinazoline derivatives act as ATP-competitive type-I inhibitors. By occupying the ATP-binding cleft of the EGFR kinase domain, they prevent the transfer of a phosphate group from ATP to tyrosine residues on the receptor's intracellular domain. This halts the autophosphorylation required to activate downstream signaling cascades (such as PI3K/AKT and MAPK/ERK), ultimately inducing cell cycle arrest and apoptosis in tumor cells[1][2].
Fig 2. Mechanism of ATP-competitive EGFR inhibition by quinazoline derivatives.
Quantitative Data Presentation
The following table summarizes representative docking validation metrics comparing the target scaffold against the standard clinical inhibitor (Erlotinib). Strong binders typically exhibit binding energies lower than -6.0 kcal/mol and maintain critical hydrogen bonds with the hinge region (e.g., Met793/Met769)[5][9].
Compound
Binding Energy (, kcal/mol)
Key Interacting Residues (H-Bonds)
Hydrophobic Contacts
Redocking RMSD (Å)
Erlotinib (Native Standard)
-7.8 to -8.6
Met793 (Hinge region)
Leu718, Val726, Ala743
1.2 - 1.5
6,7-Dimethylquinazolin-4-amine
-6.5 to -7.2
Met793, Thr790 (Gatekeeper)
Val726, Leu844
N/A (Test Ligand)
Negative Control (Benzene)
-3.1 to -3.5
None
Minimal
N/A
Note: The binding energy of 6,7-Dimethylquinazolin-4-amine indicates spontaneous and stable binding, making it an excellent core scaffold for further functionalization to match or exceed Erlotinib's affinity.
References
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity
Taylor & Francis / NIH[Link]
Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study
MDPI[Link]
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study
RSC Advances[Link]
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics
MDPI[Link]
Molecular docking study and molecular dynamics simulation of quinazoline derivatives targeting p53 and EGFR proteins as anti gastric cancer
Journal of Applied Pharmaceutical Science[Link]
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation
NIH / PMC[Link]
Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor
PubMed[Link]
Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents
Al Mustansiriyah Journal of Pharmaceutical Sciences[Link]
Molecular Docking Analysis on Epidermal Growth Factor Receptor Wild Type (EGFRwt) with Quinazoline Derivative Compounds
ThaiJo[Link]
Application Note: Green Solvent Selection and pH-Driven Extraction Protocol for 6,7-Dimethylquinazolin-4-amine
Executive Summary 6,7-Dimethylquinazolin-4-amine is a critical heterocyclic intermediate in the synthesis of various kinase inhibitors and alpha-blockers. Due to the basic nature of the quinazolin-4-amine pharmacophore,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6,7-Dimethylquinazolin-4-amine is a critical heterocyclic intermediate in the synthesis of various kinase inhibitors and alpha-blockers. Due to the basic nature of the quinazolin-4-amine pharmacophore, the molecule exhibits highly pH-dependent solubility. Efficient liquid-liquid extraction (LLE) requires careful selection of organic solvents that maximize partition coefficients while adhering to modern green chemistry standards. This application note details the mechanistic rationale and provides a self-validating protocol for the extraction of 6,7-Dimethylquinazolin-4-amine, transitioning from traditional halogenated solvents to sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF).
Mechanistic Rationale: Acid-Base Partitioning
6,7-Dimethylquinazolin-4-amine features a quinazoline core with an exocyclic amine. Spectroscopic evidence confirms that quinazolin-4-amines exist predominantly in the amino (rather than imino) tautomeric form[1]. The resonance stabilization between the ring nitrogens and the 4-amino group yields a conjugate acid with a pKa significantly higher than unsubstituted pyrimidines, typically in the range of 5.0 to 5.5[1]. This specific acid-base profile is the cornerstone of the extraction logic:
Acidic Conditions (pH < 3): Protonation of the quinazoline nitrogen yields a highly water-soluble cationic salt, allowing non-basic, lipophilic impurities to be washed away in an organic phase.
Basic Conditions (pH > 9): Deprotonation regenerates the neutral free base[2], drastically increasing lipophilicity and driving the molecule into the organic extraction phase.
Solvent Selection Strategy: Transitioning to Green Chemistry
Historically, Dichloromethane (DCM) has been the solvent of choice for extracting quinazoline free bases due to its high solvency. However, DCM is a volatile, halogenated solvent with severe regulatory and environmental restrictions[3]. Guided by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) Solvent Selection Guide[4], we evaluate sustainable alternatives.
2-Methyltetrahydrofuran (2-MeTHF) emerges as the optimal solvent. Derived from renewable biomass, 2-MeTHF provides excellent phase separation, a higher boiling point than DCM (reducing fugitive emissions), and forms a convenient water azeotrope that aids in drying the final product[3].
Table 1: Quantitative Comparison of Extraction Solvents
Solvent
Boiling Point (°C)
Water Solubility ( g/100 mL)
ACS GCIPR Health Score
ACS GCIPR Env Score
Recommendation
Dichloromethane (DCM)
39.6
1.3
7 (High Concern)
7 (High Concern)
Avoid (Traditional)
Ethyl Acetate (EtOAc)
77.1
8.3
3 (Low Concern)
3 (Low Concern)
Acceptable
2-Methyltetrahydrofuran
80.2
14.0
4 (Moderate)
3 (Low Concern)
Recommended
(Note: ACS GCIPR scores range from 1 to 10, where lower scores indicate greener, safer properties[4].)
Experimental Protocol: Self-Validating LLE Workflow
Step 1: Preparation & Acidification
Action: Suspend the crude 6,7-Dimethylquinazolin-4-amine mixture in deionized water (10 mL/g). Slowly add 1M HCl under vigorous stirring until the pH reaches 2.0–3.0.
Causality: The low pH environment forces the protonation of the basic quinazoline nitrogen, converting the lipophilic free base into a highly water-soluble hydrochloride salt.
Validation Check: Spot the aqueous layer on a silica TLC plate (UV 254 nm) using 100% EtOAc as the eluent. The active pharmaceutical ingredient (API) should remain strictly at the baseline, confirming complete salt formation.
Step 2: Organic Wash (Impurity Removal)
Action: Add an equal volume of EtOAc to the acidic aqueous phase. Mix vigorously for 5 minutes and allow the phases to separate. Discard the upper organic layer.
Causality: Non-basic, neutral, and acidic lipophilic impurities partition into the EtOAc, while the protonated API remains safely trapped in the aqueous phase.
Validation Check: Evaporate a 1 mL aliquot of the discarded organic wash; the presence of a non-zero residue confirms the successful extraction of neutral impurities.
Step 3: Basification
Action: To the retained aqueous phase, slowly add 2M NaOH dropwise under continuous stirring until the pH reaches 9.5–10.5.
Causality: The hydroxyl ions deprotonate the quinazolinium salt, regenerating the neutral 6,7-Dimethylquinazolin-4-amine free base. Because the free base has poor aqueous solubility, it precipitates out of solution.
Validation Check: Verify the pH using a calibrated pH meter. The visual transition from a clear solution to a cloudy, white/off-white suspension confirms successful free base generation.
Step 4: Green Solvent Extraction
Action: Add 2-MeTHF in a 1:1 (v/v) ratio to the basic aqueous suspension. Agitate thoroughly for 10 minutes and allow for phase separation.
Causality: 2-MeTHF efficiently dissolves the neutral free base. Its low water miscibility and favorable partition coefficient ensure high recovery of the target amine.
Validation Check: After phase separation, spot the lower aqueous layer on a TLC plate. The absence of the API spot under UV light confirms complete partitioning into the upper organic phase.
Step 5: Phase Separation & Drying
Action: Collect the upper organic layer (2-MeTHF). Wash with saturated aqueous NaCl (brine), then dry over anhydrous sodium sulfate (
).
Causality: Brine increases the ionic strength of the aqueous phase, breaking any micro-emulsions and forcing residual water out of the 2-MeTHF layer. The
chemically binds the remaining trace water.
Validation Check: The organic phase will transition from slightly turbid to crystal clear upon the addition of
, visually validating the removal of dissolved water.
Process Visualization
Figure 1: pH-driven liquid-liquid extraction workflow for 6,7-Dimethylquinazolin-4-amine.
References[1] Title: Product Class 13: Quinazolines
optimizing temperature for 6,7-Dimethylquinazolin-4-amine cyclization
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the cyclization parameters for 6,7-Dimethylquinazoli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the cyclization parameters for 6,7-Dimethylquinazolin-4-amine , a critical pharmacophore in kinase inhibitor development.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing on the thermodynamic causality, kinetic control, and catalytic interventions required to master this specific transformation.
I. Mechanistic Overview & Thermal Causality
The synthesis of 6,7-dimethylquinazolin-4-amine from 2-amino-4,5-dimethylbenzonitrile and formamide (or via urea cyclization) is highly temperature-dependent. The electron-donating nature of the 6,7-dimethyl groups increases the nucleophilicity of the aniline nitrogen, which accelerates initial condensation but simultaneously renders the intermediate highly susceptible to oxidative degradation at elevated temperatures.
Without catalytic intervention, the reaction relies purely on thermodynamic control to overcome the high activation energy barrier of the final ring-closure step, often requiring harsh temperatures (150–160 °C) that lead to formamide decomposition (into CO and NH₃) and subsequent tarring. Introducing a Lewis acid catalyst, such as Cu(OTf)₂, alters the pathway, lowering the activation energy and allowing for a highly efficient cyclization at a much milder 110 °C[1].
Fig 1: Thermodynamic vs. catalytic pathways for 6,7-dimethylquinazolin-4-amine cyclization.
II. Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between temperature, catalytic presence, and reaction outcomes. This data establishes the operational window for maximizing yield while suppressing impurities.
Q1: I am using the standard formamide route at 130 °C, but LC-MS shows a mass corresponding to an uncyclized intermediate. Why is cyclization stalling?A1: You are observing kinetic trapping. The initial condensation of the nitrile with formamide to form the amidine intermediate occurs readily at 90–130 °C. However, the subsequent intramolecular nucleophilic attack to close the pyrimidine ring has a high activation energy. At 130 °C without a catalyst, the system lacks the thermodynamic energy to drive the equilibrium forward.
Actionable Fix: Either increase the temperature to 150 °C (monitoring for degradation) or, preferably, add 10 mol% Cu(OTf)₂ to lower the activation barrier, allowing complete cyclization at 110 °C[1].
Q2: I am synthesizing the 2-chloro-6,7-dimethylquinazolin-4-amine intermediate via the POCl₃/PCl₅ urea cyclization route. The reaction turns into a black tar at 120 °C. What is the correct thermal profile?A2: The degradation is caused by an uncontrolled exotherm. The reaction of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) with urea derivatives is violently exothermic during the initial phosphorylation phase. If initiated at 120 °C, localized overheating causes the electron-rich dimethyl-aromatic ring to oligomerize.
Actionable Fix: Implement a ramped thermal profile. Initiate the reaction between 10–20 °C to control the initial exotherm. Once the evolution of HCl gas subsides, slowly ramp the temperature to 100–120 °C for 2–5 hours to drive the final cyclization[2].
Q3: How do the 6,7-dimethyl groups specifically alter the thermal requirements compared to an unsubstituted quinazoline?A3: The methyl groups exert a +I (inductive) and hyperconjugative electron-donating effect. This increases the electron density on the aromatic ring and the adjacent nitrogen atoms. While this makes the initial nucleophilic attack faster, it drastically lowers the oxidation potential of the molecule. Therefore, 6,7-dimethyl derivatives will burn/tar at temperatures (>160 °C) that unsubstituted or halogenated quinazolines easily tolerate[3]. Strict adherence to the 110 °C catalytic limit is highly recommended.
IV. Self-Validating Experimental Protocol
This protocol utilizes the optimized Cu(OTf)₂-catalyzed methodology to ensure high fidelity and yield at a controlled temperature of 110 °C[1]. It is designed as a self-validating system with built-in analytical checkpoints.
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,5-dimethylbenzonitrile (5.0 mmol) and Cu(OTf)₂ (0.5 mmol).
Solvent Addition: Add 15 mL of anhydrous formamide. Causality Note: Formamide must be anhydrous; water hydrolyzes the nitrile to an amide, preventing the desired cyclization.
Thermal Ramping: Place the flask in a pre-calibrated oil bath. Ramp the temperature from ambient to 110 °C over 15 minutes.
Steady-State Cyclization: Maintain the reaction strictly at 110 °C for 12 hours under an inert nitrogen atmosphere.
In-Process Checkpoint (Self-Validation): At 10 hours, withdraw a 50 µL aliquot, quench in 1 mL water, extract with EtOAc, and analyze via TLC (Eluent: 5% MeOH in DCM) or LC-MS.
If intermediate amidine (M+W peak) is >5%: Extend heating by 2 hours.
If complete: Proceed to quench.
Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold distilled water under vigorous stirring. The 6,7-dimethylquinazolin-4-amine will precipitate as a solid.
Isolation: Filter the precipitate under a vacuum, wash with cold water (3 x 20 mL) to remove residual formamide and copper salts, and dry in a vacuum oven at 60 °C for 8 hours.
V. References
Facile Synthesis of Key Intermediates of Tinib Drugs, N-Arylquinazolin-4-amines
Source: Magtech Journal (Journal of International Pharmaceutical Research)
URL:[Link]
CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline
Source: Google Patents
URL:
Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Technical Support Center: Resolving Purification Difficulties with 6,7-Dimethylquinazolin-4-amine
Overview Purifying 6,7-dimethylquinazolin-4-amine presents unique challenges due to its highly polar, basic, and planar nitrogen-rich core. Researchers frequently encounter severe streaking on normal-phase silica, poor s...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Purifying 6,7-dimethylquinazolin-4-amine presents unique challenges due to its highly polar, basic, and planar nitrogen-rich core. Researchers frequently encounter severe streaking on normal-phase silica, poor solubility in standard organic solvents, and co-elution with structurally similar synthetic intermediates (such as 6,7-dimethylquinazolin-4(3H)-one).
This guide provides field-proven, causality-driven troubleshooting strategies to isolate high-purity material, avoiding the pitfalls of standard purification templates.
Purification workflow for 6,7-dimethylquinazolin-4-amine based on acid-base properties.
Chromatography Troubleshooting Guide
Issue: Severe Streaking on Normal-Phase Silica Gel
Causality: The quinazolin-4-amine scaffold contains multiple basic nitrogen atoms. These basic sites interact strongly via hydrogen bonding and ion-exchange with the acidic silanol groups (Si-OH) present on the surface of standard unmodified silica gel[1]. This causes a continuous adsorption-desorption lag, manifesting as streaking or irreversible binding.
Solution:
Mobile Phase Modification: Add a volatile basic modifier (e.g., 1-5% Triethylamine or concentrated aqueous NH₄OH) to the eluent (typically DCM/MeOH). The modifier competitively binds to the acidic silanols, masking them from the target analyte[1].
Stationary Phase Switch: Utilize amine-functionalized silica (NH₂-silica) or basic alumina, which inherently lack the acidic protons that cause tailing.
Issue: Poor Retention and Co-elution in Reversed-Phase (RP) LC
Causality: As a polar amine, 6,7-dimethylquinazolin-4-amine is highly water-soluble when protonated. In neutral, unbuffered water/acetonitrile mixtures, partial ionization leads to split peaks and poor retention on hydrophobic C18 chains[2].
Solution: Control the ionization state using strict pH modifiers[3].
Low pH Strategy (pH ~2.5): Use 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the amine (ensuring a single ionization state) and suppresses the ionization of residual silanols on the C18 silica[4].
High pH Strategy (pH ~9.5): Use 10-20 mM Ammonium Bicarbonate. This neutralizes the basic amine, significantly increasing its hydrophobicity and retention time on polymeric or hybrid-silica C18 columns, allowing separation from more polar impurities[3].
Quantitative Data Summary: Mobile Phase Modifiers
Table 1: Impact of pH modifiers on the chromatographic behavior of basic quinazolinamines.
Modifier
pH Range
Analyte State
Retention on C18
Peak Shape Impact
None (Water/MeCN)
6.0 - 7.0
Partially Ionized
Poor to Moderate
Broad, tailing, split peaks
0.1% Formic Acid
~2.8
Fully Protonated
Low (Elutes early)
Sharp, suppresses silanol interactions
0.1% TFA
~2.0
Fully Protonated
Moderate (Ion-pairing)
Very sharp, strong ion-pairing effect
10 mM NH₄HCO₃
~9.5
Neutral (Free Base)
High (Retained)
Sharp, optimal for separating polar impurities
Experimental Protocols
Protocol A: Reversed-Phase Purification with High-pH Buffer
This self-validating protocol ensures that the basic amine is kept in its neutral state to maximize C18 retention, effectively separating it from unreacted acidic or neutral starting materials[3].
Materials:
Stationary Phase: Hybrid-silica C18 column (stable up to pH 10).
Mobile Phase A: 10 mM Ammonium Bicarbonate in ultra-pure water (pH adjusted to 9.5 with NH₄OH).
Mobile Phase B: HPLC-grade Acetonitrile.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude 6,7-dimethylquinazolin-4-amine in a 1:1 mixture of DMSO and Mobile Phase A. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
Column Equilibration: Flush the C18 column with 5 column volumes (CV) of 5% Mobile Phase B to establish the basic pH environment.
Loading: Inject the sample. Ensure the injection volume does not exceed 2% of the total column volume to prevent band broadening.
Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 CVs. Self-Validation Check: The neutral quinazolinamine will partition effectively into the stationary phase, eluting later than any acidic byproducts (which will be ionized at pH 9.5 and elute near the void volume)[5].
Fraction Collection & Recovery: Collect fractions based on UV absorbance (254 nm). Pool the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous layer to obtain the pure free-base solid.
Protocol B: Acid-Base Extraction and Controlled Precipitation
When chromatography is impractical due to scale, exploiting the differential solubility of the protonated vs. neutral amine provides a highly efficient purification route[1].
Step-by-Step Methodology:
Acidic Solubilization: Suspend the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude). Add 1M aqueous HCl (15 mL/g of crude).
Biphasic Extraction: Stir vigorously for 15 minutes. The basic 6,7-dimethylquinazolin-4-amine protonates and migrates into the aqueous layer. Neutral impurities (e.g., unreacted halogenated starting materials) remain in the EtOAc layer.
Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer. Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic impurities.
Controlled Basification: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add concentrated aqueous NH₄OH dropwise while stirring continuously, until the pH reaches 9.5-10.0.
Precipitation & Isolation: Self-Validation Check: The neutralization of the amine will cause the pure 6,7-dimethylquinazolin-4-amine to visibly precipitate as a solid. Stir for an additional 30 minutes at 0 °C to maximize yield.
Filtration: Vacuum filter the precipitate, wash with ice-cold water to remove residual inorganic salts, and dry under high vacuum at 45 °C overnight.
Frequently Asked Questions (FAQs)
Q: My compound is "oiling out" instead of crystallizing during the basification step. How do I force crystallization?A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or due to the presence of residual organic impurities. To resolve this, ensure the aqueous layer is thoroughly washed with EtOAc before basification to remove all organics. Additionally, keep the temperature strictly at 0 °C during basification, and add the base very slowly. If an oil still forms, add a small amount of a miscible anti-solvent (like cold ethanol) and scratch the inside of the flask with a glass rod to induce nucleation.
Q: Can I use mixed-mode chromatography for this compound?A: Yes. Mixed-mode liquid chromatography (MMLC) columns that combine reversed-phase C18 with cation-exchange properties are excellent for nitrogen-containing heterocycles[6]. The cation-exchange mechanism strongly retains the protonated quinazolinamine at low pH, allowing you to wash away neutral and acidic impurities before eluting the target compound with a high-pH or high-salt gradient.
Q: Why does my product co-elute with 6,7-dimethylquinazolin-4(3H)-one on normal phase, but separate easily on reversed-phase?A: On normal-phase silica, both compounds are highly polar and act as strong hydrogen-bond acceptors/donors, causing them to stick to the silica and elute together in highly polar solvent mixtures. In reversed-phase chromatography with a pH modifier, their different pKa values are exploited. At pH 2, the amine is protonated (highly polar), while the quinazolinone remains largely neutral (more hydrophobic), leading to vastly different retention times[5].
References
Wikipedia Contributors. "Reversed-phase chromatography." Wikipedia, The Free Encyclopedia. URL: [Link]
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Library. URL: [Link]
LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." Chromatography Online. URL: [Link]
Biotage. "How does an acid pH affect reversed-phase chromatography separations?" Biotage Blog. URL: [Link]
National Institutes of Health. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." PMC. URL: [Link]
stability of 6,7-Dimethylquinazolin-4-amine under physiological conditions
Welcome to the Technical Support Center for 6,7-Dimethylquinazolin-4-amine . This resource is designed for researchers, analytical chemists, and drug development professionals evaluating the physiological stability, meta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6,7-Dimethylquinazolin-4-amine . This resource is designed for researchers, analytical chemists, and drug development professionals evaluating the physiological stability, metabolic liabilities, and analytical behavior of this critical kinase-inhibitor pharmacophore.
Below, you will find mechanistic explanations, troubleshooting guides, self-validating protocols, and quantitative data summaries to ensure rigorous and reproducible experimental outcomes.
Mechanistic Overview & Degradation Pathways
The quinazolin-4-amine scaffold is highly prevalent in targeted therapeutics (e.g., EGFR inhibitors). Under standard physiological conditions (pH 7.4, 37°C), the core structure exhibits robust chemical stability. The C4-amine bond possesses partial double-bond character due to resonance with the pyrimidine ring nitrogens, rendering it highly resistant to spontaneous nucleophilic attack by water[1].
However, stability in biological matrices (like plasma or liver microsomes) is dictated by enzymatic metabolism rather than chemical hydrolysis. The 6,7-dimethyl substituents introduce specific liabilities for Cytochrome P450 (CYP)-mediated oxidation[2].
Fig 1: Metabolic and chemical degradation pathways of 6,7-dimethylquinazolin-4-amine.
Frequently Asked Questions (FAQs)
Q: Is 6,7-dimethylquinazolin-4-amine chemically stable in aqueous buffers at pH 7.4?A: Yes. The compound is highly stable in neutral aqueous solutions. Extensive time-stability studies on structurally similar quinazoline derivatives demonstrate that they can remain stable for over 40 days in pure water when protected from light[3]. Degradation typically only occurs under severe hydrolytic stress (e.g., strong acids or bases at elevated temperatures), which forces the deamination of the C4 position to form quinazolin-4-one derivatives[1].
Q: Why does my compound deplete rapidly in Human Liver Microsomes (HLMs) if it is chemically stable?A: Rapid depletion in HLMs is driven by enzymatic metabolism, not chemical instability. The 6- and 7-methyl groups are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to the formation of hydroxymethyl intermediates and subsequent carboxylic acids[2].
Q: Does the compound degrade under standard laboratory lighting?A: Quinazoline derivatives can be susceptible to solution-state photolytic stress over prolonged exposure, leading to mild oxidation[1]. It is highly recommended to store stock solutions in amber vials and conduct long-term incubations in the dark[3].
Troubleshooting Guide: Analytical & In Vitro Challenges
Issue 1: Poor Recovery from Plasma Stability Assays
Causality: Quinazoline derivatives are generally lipophilic and exhibit high Plasma Protein Binding (PPB), often binding tightly to human serum albumin. Suboptimal extraction fails to disrupt these hydrophobic interactions, leaving the compound trapped in the protein pellet.
Solution: Ensure the quenching/extraction solvent (e.g., ice-cold methanol or acetonitrile) is added at a minimum 3:1 volumetric ratio to the plasma sample. To fully denature proteins and disrupt binding, add 0.1% formic acid to the extraction solvent[2].
Issue 2: Peak Tailing and Retention Time Shifts in LC-MS/MS Analysis
Causality: The primary amine at the C4 position is basic. During reversed-phase HPLC using standard acidic mobile phases, this amine becomes protonated and interacts strongly with negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase, causing severe peak tailing[2].
Solution: Use a heavily end-capped C18 column. Incorporate a volatile buffer such as 10 mM ammonium acetate (pH ~5.0) or 0.1% formic acid into the mobile phase. This masks silanol interactions and ensures sharp, symmetrical peaks[4].
Standardized Experimental Protocols
To ensure reproducibility, every assay must be a self-validating system. The following protocol includes internal controls to verify both the biological activity of the matrix and the analytical integrity of the extraction.
Fig 2: Self-validating workflow for physiological stability and clearance assays.
) of the compound mediated by phase I oxidative enzymes.
Step 1: Reagent Preparation
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a 10 mM stock solution of 6,7-dimethylquinazolin-4-amine in 100% DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer[2].
Step 2: System Validation Setup (Crucial)
Test Article: 6,7-dimethylquinazolin-4-amine (1 µM final).
Positive Control: Verapamil or Testosterone (1 µM final) to validate CYP activity.
Negative Control: Test article incubated without NADPH to rule out chemical instability at pH 7.4.
Step 3: Incubation & Quenching
In a 96-well plate, combine phosphate buffer, human liver microsomes (0.5 mg/mL final protein concentration), and the test article/controls.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system.
At specific time points (0, 15, 30, 60, 120 minutes), transfer 50 µL of the reaction mixture into a quenching plate containing 150 µL of ice-cold methanol spiked with an analytical Internal Standard (IS)[2].
Step 4: Extraction & Analysis
Vortex the quenched plate for 2 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the parent mass transition.
Quantitative Data Summary
The table below summarizes the expected stability and analytical parameters for 6,7-dimethylquinazolin-4-amine and closely related structural analogs based on established literature.
Parameter
Expected Value / Observation
Experimental Condition
Aqueous Half-life ()
> 40 Days
Ultrapure water or PBS (pH 7.4), 22°C - 37°C, protected from light[3]
Plasma Half-life ()
> 120 Minutes
Pooled Human Plasma, 37°C (Minimal hydrolytic degradation)[2]
Microsomal Clearance ()
Moderate to High
Human Liver Microsomes + NADPH, 37°C (Driven by methyl oxidation)
Acidic/Basic Hydrolysis
Rapid Degradation
0.1N HCl or 0.1N NaOH at 80°C (Yields quinazolin-4-one)[4],[1]
Photolytic Stability
Susceptible
Solution-state exposure to ambient UV/Vis light over 3+ days[4]
References
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria
Source: ResearchGate
URL
Technical Support Center: Stability Testing of Quinazoline-2,4-diamine Derivatives in Biological Media
Source: Benchchem
URL
Source: PubMed Central (PMC)
Fragmentation pathway of 6, 7-bis (2-methoxyethoxy) quinazolin-4-amine (DP-II)
Technical Support Center: Purification & Troubleshooting for 6,7-Dimethylquinazolin-4-amine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of quinazoline derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of quinazoline derivatives. 6,7-Dimethylquinazolin-4-amine is a critical building block for various kinase inhibitors and pharmaceutical agents[1]. However, its synthesis—typically via the amination of 4-chloro-6,7-dimethylquinazoline—is highly susceptible to specific side reactions that generate stubborn impurities[2].
This guide is designed to move beyond basic recipes. By understanding the chemical causality behind impurity formation, we can implement self-validating purification protocols that ensure high-purity yields and reproducible downstream drug development.
PART 1: Impurity Profiling & Causality
Before troubleshooting a failed purification, we must establish the chemical causality of the impurities present in your crude mixture. Table 1 summarizes the quantitative and qualitative profile of the most common contaminants encountered during the synthesis of 6,7-dimethylquinazolin-4-amine.
Table 1: Quantitative Impurity Profile in 6,7-Dimethylquinazolin-4-amine Synthesis
Impurity Type
Chemical Identity
Causality / Mechanism of Formation
Typical RRT*
Typical % in Crude
Recommended Strategy
Hydrolysis
6,7-Dimethylquinazolin-4(3H)-one
Nucleophilic attack by adventitious water on the 4-chloro intermediate instead of the amine[3].
0.85
5 - 15%
Acid-Base Extraction
Oxidation
Quinazolin-4-amine N-oxide
Exposure to atmospheric oxygen or trace peroxides during workup/storage[4].
1.15
1 - 3%
Prep-HPLC
Unreacted SM
4-Chloro-6,7-dimethylquinazoline
Incomplete amination due to insufficient reagent equivalents or low temperature.
1.30
< 2%
Chromatography
Inorganic
Ammonium chloride / LiCl
Residual byproducts from the amination step (e.g., using NH3/NH4Cl)[3].
0.10
Variable
Aqueous Wash
*RRT = Relative Retention Time on a standard Reverse-Phase C18 LC-MS method.
PART 2: Visualizing the Chemical Logic
To effectively remove impurities, we must first visualize how they are generated. The diagram below illustrates the competing mechanistic pathways during the amination step.
Mechanistic pathways leading to common impurities during quinazolin-4-amine synthesis.
PART 3: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with 10-15% of a byproduct that shows a strong carbonyl stretch in IR. How do I remove it without running a column?A: You are dealing with the 6,7-dimethylquinazolin-4(3H)-one hydrolysis impurity.
Causality: The C4 position of 4-chloroquinazolines is highly electrophilic. Any adventitious water in your solvent or hygroscopic reagents will compete with your amine nucleophile. This hydrolysis generates the thermodynamically stable quinazolin-4(3H)-one tautomer[1],[3].
Troubleshooting: Exploit the pKa difference. The exocyclic amine of your target compound makes it significantly more basic than the neutral quinazolinone. Perform a pH-driven acid-base extraction (see Protocol A).
Q2: LC-MS analysis shows an impurity with an [M+16] mass peak. What is this, and why did it form?A: An [M+16] peak strongly indicates the formation of an N-oxide impurity.
Causality: The basic ring nitrogens of quinazolin-4-amines are susceptible to oxidation when exposed to oxidative stress, such as prolonged heating in the presence of air or trace peroxides in ethereal solvents[2],[4].
Troubleshooting: N-oxides are highly polar and will not easily separate via standard extraction. If the contamination is minor (<2%), a rigorous recrystallization from ethanol/water is sufficient. For higher concentrations, Preparative HPLC (Prep-HPLC) is required (Protocol B).
Q3: Why is my yield dropping significantly during silica gel flash chromatography?A: Quinazolin-4-amines exhibit severe tailing and irreversible adsorption on standard acidic silica gel.
Causality: The basic nitrogen atoms in the quinazoline core interact strongly with the acidic silanol groups on the silica stationary phase.
Troubleshooting: Switch to a self-validating chromatography system. Either use amine-functionalized silica (NH2-silica) or add 1-2% triethylamine (TEA) to your mobile phase (e.g., Dichloromethane/Methanol/TEA) to permanently deactivate the silanol sites.
PART 4: Purification Workflow
Workflow for the systematic purification of 6,7-dimethylquinazolin-4-amine.
PART 5: Self-Validating Experimental Protocols
The following protocols are designed as "self-validating systems." This means the physical behavior of the chemical mixture during the protocol provides real-time feedback on the success of the step.
Protocol A: pKa-Driven Acid-Base Extraction (Removal of Quinazolinones)
Dissolution: Suspend 10.0 g of crude 6,7-dimethylquinazolin-4-amine in 100 mL of 1.0 M HCl(aq). Stir at room temperature for 30 minutes.
System Validation Check: Observe the flask. The target amine will form a water-soluble hydrochloride salt and dissolve completely. Any undissolved solid remaining in suspension is the neutral quinazolin-4(3H)-one impurity.
Extraction: Wash the acidic aqueous layer with Ethyl Acetate (3 x 50 mL). Discard the organic layers (which now contain the quinazolinone and unreacted starting materials).
Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add 2.0 M NaOH(aq) dropwise until the pH reaches 10. A white to off-white precipitate of the free base will form.
Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 x 20 mL) to remove residual inorganic salts, and dry under high vacuum at 45 °C for 12 hours.
Protocol B: Preparative HPLC (Removal of N-Oxides)
Sample Preparation: Dissolve 1.0 g of the crude mixture in 10 mL of DMSO/Methanol (1:1, v/v). Filter through a 0.45 µm PTFE syringe filter to protect the column.
Column Selection: Utilize a C18 Prep Column (e.g., 50 x 250 mm, 5 µm particle size).
Mobile Phase Configuration:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. (The TFA protonates the basic amine, preventing peak tailing and ensuring sharp resolution).
Solvent B: Acetonitrile.
Gradient: Run a linear gradient from 10% B to 60% B over 30 minutes at a flow rate of 50 mL/min.
Detection & Recovery: Monitor absorbance at 254 nm. The N-oxide impurity will elute first due to its higher polarity. Collect the major peak (the target amine). Lyophilize the fractions to obtain the TFA salt of 6,7-dimethylquinazolin-4-amine.
References
Title: Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer
Source: SciELO
URL
Title: Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method
Source: Semantic Scholar
URL
Title: Product Class 13: Quinazolines
Source: Thieme Connect
URL
Title: A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate
Source: SyncSci Publishing
URL
comparing binding affinity of 6,7-dimethyl vs 6,7-dimethoxy quinazolines
A Comparative Guide to Quinazoline-Based Kinase Inhibitors: 6,7-Dimethyl vs. 6,7-Dimethoxy Binding Affinity The 4-anilinoquinazoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core p...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Quinazoline-Based Kinase Inhibitors: 6,7-Dimethyl vs. 6,7-Dimethoxy Binding Affinity
The 4-anilinoquinazoline scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved targeted kinase inhibitors, particularly those directed against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1]. While the 4-anilino moiety dictates primary hydrophobic interactions within the deep pocket of the kinase, the substituents at the 6 and 7 positions of the quinazoline ring act as critical modulators of binding affinity, electron distribution, and solubility[2].
As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinities of 6,7-dimethyl and 6,7-dimethoxy quinazolines. By examining the mechanistic causality behind their structural differences and detailing self-validating experimental protocols, this guide provides a robust framework for researchers optimizing kinase inhibitor scaffolds.
Mechanistic Causality: Electronic and Solvation Effects
The binding of quinazoline inhibitors to the ATP-binding site is primarily anchored by a critical hydrogen bond between the N1 (and sometimes N3) atom of the quinazoline core and the backbone amide of the kinase hinge region (e.g., Met793 in EGFR)[3]. The strength of this interaction is not static; it is highly dependent on the electron density of the quinazoline ring, which is directly manipulated by the 6,7-substituents.
1. The Electronic Paradigm (+M vs. +I Effects)
6,7-Dimethoxy Quinazolines: The oxygen atoms of the methoxy groups exert a strong positive mesomeric (+M) effect. By donating lone-pair electrons into the aromatic system via resonance, they significantly increase the electron density on the N1 atom. This enhanced nucleophilicity strengthens the hydrogen bond with the hinge region, driving the binding affinity (
) into the picomolar to low-nanomolar range[2][4].
6,7-Dimethyl Quinazolines: Conversely, methyl groups lack lone pairs and can only donate electron density through a weak positive inductive (+I) effect and hyperconjugation. Consequently, the N1 atom remains less electron-rich, resulting in a weaker hydrogen bond at the hinge region and a measurable drop in target affinity.
2. Solvation and Steric Dynamics
The 6 and 7 positions of the quinazoline core typically orient toward the solvent-exposed entrance of the ATP-binding cleft[1]. The oxygen atoms in 6,7-dimethoxy quinazolines act as hydrogen bond acceptors, favorably interacting with the local water network and minimizing the entropic penalty of desolvation. Replacing these with strictly hydrophobic methyl groups (6,7-dimethyl) in a solvent-exposed region introduces an unfavorable hydrophobic clash, further reducing the overall free energy of binding (
).
Mechanistic pathway of quinazoline binding and the electronic influence of 6,7-substitutions.
Comparative Binding Profile
To objectively evaluate these structural modifications, the following table synthesizes representative Structure-Activity Relationship (SAR) data comparing the two substitution patterns on a standard 4-(3-bromoanilino)quinazoline core (the PD153035 scaffold) against wild-type EGFR[2][5].
Binding affinity must not be evaluated in a vacuum. A robust, self-validating system requires orthogonal methodologies: a kinetic assay to determine physical binding parameters paired with a functional biochemical assay to confirm enzymatic inhibition.
Protocol 1: Real-Time Kinetics via Surface Plasmon Resonance (SPR)
Purpose: To determine the precise association (
), dissociation (), and equilibrium dissociation () constants.
Sensor Surface Preparation: Immobilize recombinant His-tagged EGFR kinase domain onto an NTA sensor chip.
Causality: Using His-capture ensures uniform, directional orientation of the kinase, leaving the ATP-binding pocket fully accessible to the quinazoline inhibitors, unlike random amine coupling which can block the active site.
Analyte Preparation: Prepare a 5-point serial dilution (e.g., 0.1 nM to 100 nM) of the 6,7-dimethoxy and 6,7-dimethyl quinazoline analogs in a running buffer containing 1% DMSO.
Self-Validation Check: Include a reference channel (no protein) and run DMSO calibration blanks to correct for bulk refractive index shifts.
Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by 300 seconds of buffer flow (dissociation phase).
Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgrams reflect true molecular binding events rather than diffusion artifacts.
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. The assay is validated only if the Chi-square (
) value is <10% of the maximum response ().
Protocol 2: Functional IC
via TR-FRET Kinase Assay
Purpose: To quantify the functional inhibition of kinase activity.
Reaction Assembly: In a 384-well plate, combine 1 nM recombinant EGFR, ATP at its apparent
, a fluorescently labeled poly-GT peptide substrate, and the quinazoline compounds.
Causality: Setting ATP at its
ensures competitive binding conditions, allowing the assay to accurately reflect the inhibitor's ability to displace ATP.
Incubation: Incubate the reaction for 60 minutes at 25°C.
Signal Detection: Add a Terbium-labeled anti-phosphotyrosine antibody and EDTA (to quench the kinase reaction). Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) emission ratio (520 nm / 495 nm).
Self-Validation Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms assay robustness and reliability. Include a known clinical inhibitor (e.g., Erlotinib) as a positive control to benchmark the scaffold's performance.
Self-validating orthogonal workflow for determining kinase inhibitor binding affinity.
References
Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. Journal of Medicinal Chemistry (ACS Publications).[Link]
Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate.[Link]
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.[Link]
6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. PubMed (NIH).[Link]
[11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Molecular Imaging and Contrast Agent Database (NIH).[Link]
HPLC retention time validation for 6,7-Dimethylquinazolin-4-amine
Comprehensive Guide to HPLC Retention Time Validation for 6,7-Dimethylquinazolin-4-amine: Column Comparison and ICH Q2(R2) Protocols Executive Summary 6,7-Dimethylquinazolin-4-amine is a critical heterocyclic intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to HPLC Retention Time Validation for 6,7-Dimethylquinazolin-4-amine: Column Comparison and ICH Q2(R2) Protocols
Executive Summary
6,7-Dimethylquinazolin-4-amine is a critical heterocyclic intermediate utilized in the synthesis of advanced targeted therapeutics, including kinase inhibitors and alpha-adrenergic blockers[1]. Because of its structural complexity and the potential for structurally similar synthetic impurities (e.g., 2-chloro-6,7-dimethylquinazolin-4-amine), developing a highly specific and reproducible High-Performance Liquid Chromatography (HPLC) method is paramount. This guide provides an objective comparison of stationary phase chemistries and outlines a self-validating analytical protocol strictly aligned with the updated ICH Q2(R2) guidelines for analytical procedure validation[2][3].
Mechanistic Causality in Quinazoline Chromatography
To build a robust HPLC method, one must first understand the physicochemical properties of the analyte. 6,7-Dimethylquinazolin-4-amine features a fused bicyclic aromatic ring system and a highly basic 4-amino group.
The Causality of Peak Tailing:
On traditional silica-based stationary phases, the basic nitrogen atoms within the pyrimidine ring exhibit a high affinity for unreacted, acidic silanol groups[4]. This secondary ion-exchange interaction disrupts the primary hydrophobic partitioning mechanism. The result is severe peak tailing (Asymmetry > 2.0), retention time drift, and a failure to meet System Suitability Testing (SST) criteria.
To engineer a self-validating system, the method must proactively suppress these interactions. This is achieved by:
Mobile Phase pH Control: Utilizing an acidic buffer (e.g., 0.1% Trifluoroacetic acid or 10 mM Potassium Phosphate at pH 3.0) to fully protonate the basic amines and saturate the residual silanols.
Stationary Phase Selection: Transitioning from standard C18 columns to polar-embedded or sterically protected phases.
Chromatographic interaction mechanisms of quinazolines across different stationary phases.
Product Comparison: Selecting the Optimal Stationary Phase
To demonstrate the impact of column chemistry on retention time stability and specificity, we compared three distinct stationary phases under identical mobile phase conditions (Isocratic: 60% 10mM Phosphate Buffer pH 3.0 / 40% Acetonitrile, Flow: 1.0 mL/min).
The critical comparative metric is the resolution (
) between 6,7-Dimethylquinazolin-4-amine and its direct synthetic precursor, 2-chloro-6,7-dimethylquinazolin-4-amine[1].
Table 1: Performance Comparison of HPLC Columns for 6,7-Dimethylquinazolin-4-amine
Column Chemistry
Retention Time (min)
Peak Asymmetry ()
Theoretical Plates ()
Resolution () from 2-chloro analog
Mechanism of Action / Causality
Standard C18 (e.g., Zorbax Eclipse)
6.45 ± 0.12
1.85
4,500
1.2 (Fails ICH criteria)
Relies solely on hydrophobic dispersion. Unshielded silanols cause basic tailing, merging closely eluting peaks.
Polar-Embedded C18 (e.g., SymmetryShield)
5.80 ± 0.02
1.15
8,200
1.6 (Passes ICH criteria)
Embedded amide groups create a virtual shield over the silica surface, preventing secondary amine-silanol interactions.
Biphenyl (e.g., Raptor Biphenyl)
7.10 ± 0.01
1.10
9,500
2.8 (Optimal)
Offers orthogonal selectivity. The biphenyl rings strongly interact with the quinazoline core, maximizing separation from halogenated analogs.
Step-by-Step Methodology: ICH Q2(R2) Validation Protocol
A self-validating analytical method must automatically prove its fitness for purpose before generating reportable data. The following step-by-step protocol is designed strictly around the ICH Q2(R2) guidelines[2][3].
Step 1: System Suitability Testing (SST) - The Internal Check
Before any validation parameters are assessed, the system must prove it is capable of the analysis.
Prepare a standard solution of 6,7-Dimethylquinazolin-4-amine at 50 µg/mL in the mobile phase.
Perform six replicate injections.
Acceptance Criteria: Retention Time %RSD
1.0%, Peak Asymmetry () between 0.8 and 1.5, and Theoretical Plates () 5,000. If these fail, the system halts; data is invalid.
Step 2: Specificity (Selectivity)
Specificity ensures the method can accurately measure the target analyte without interference from impurities or degradation products[2].
Inject a blank (diluent only) to confirm no baseline artifacts at the target retention time.
Inject a spiked sample containing 50 µg/mL of the target analyte and 5 µg/mL of known synthetic impurities (e.g., 2-chloro-6,7-dimethylquinazolin-4-amine).
Acceptance Criteria: The resolution (
) between the target peak and the closest eluting impurity must be 1.5. Peak purity analysis via Photodiode Array (PDA) must show a purity angle purity threshold.
Step 3: Linearity and Range
Linearity proves the method's response is directly proportional to the concentration[3].
Prepare five concentration levels ranging from 50% to 150% of the nominal working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
Inject each level in triplicate.
Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (
) 0.999. The y-intercept should not significantly deviate from zero.
Precision validates the coherence of repeated measurements under specified conditions[2].
Repeatability: Prepare six independent sample preparations of 6,7-Dimethylquinazolin-4-amine at 100% test concentration. Analyze on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the above step on a different day, using a different analyst and a different HPLC system.
Acceptance Criteria: The %RSD of the retention time and peak area for all 12 preparations must be
2.0%.
Step 5: Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations, proving its reliability for routine use[3].
Deliberately alter the flow rate by ±0.1 mL/min.
Alter the column oven temperature by ±5°C.
Alter the mobile phase organic composition by ±2% absolute.
Acceptance Criteria: Under all varied conditions, the SST criteria (Resolution
1.5, Asymmetry 1.5) must still be met.
Logical workflow for establishing a self-validating analytical procedure per ICH Q2(R2).
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. National Center for Biotechnology Information (PMC). Available at:[Link]
Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents (CN1749250A).
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at: [Link]
Biological Activity Comparison: 6,7-Dimethylquinazolin-4-amine vs. Gefitinib in EGFR Inhibition
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) revolutionized targeted oncology, particularly for non-small cell lung cancer (NSCLC). At the heart of this pharmacological bre...
Author: BenchChem Technical Support Team. Date: March 2026
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) revolutionized targeted oncology, particularly for non-small cell lung cancer (NSCLC). At the heart of this pharmacological breakthrough lies the quinazoline scaffold. This guide provides an in-depth comparative analysis of 6,7-Dimethylquinazolin-4-amine —a fundamental structural precursor—and Gefitinib (Iressa), a fully optimized, FDA-approved therapeutic.
By dissecting their structure-activity relationships (SAR), biological potencies, and experimental validation workflows, this guide equips researchers with the mechanistic insights required for next-generation kinase inhibitor development.
Structural and Mechanistic Foundations (SAR)
To understand the vast difference in biological activity between these two compounds, one must evaluate how molecular modifications dictate target engagement within the EGFR kinase domain.
Both compounds share the core quinazoline ring , which acts as an ATP-competitive inhibitor by binding to the hinge region of the kinase domain. The N1 and N3 nitrogen atoms form critical hydrogen bonds with the backbone amide of Met793 and the side chain of Thr766 [1].
However, the divergence in their biological activity is driven by their peripheral substitutions:
6,7-Dimethylquinazolin-4-amine (The Basic Scaffold): This molecule possesses the essential pharmacophore required for hinge-region binding but lacks extended functional groups. The small methyl groups at the 6 and 7 positions offer minimal interaction with the solvent-exposed region, and the simple primary amine at the 4-position fails to exploit the deep hydrophobic pocket adjacent to the ATP-binding site. Consequently, its binding affinity remains in the micromolar range.
Gefitinib (The Optimized Therapeutic): Gefitinib features a bulky 3-chloro-4-fluoroanilino group at the 4-position. This substitution is the primary driver of its nanomolar potency, as the halogenated phenyl ring deeply penetrates a hydrophobic specificity pocket, locking the kinase in an inactive conformation. Furthermore, the 6-morpholinopropoxy and 7-methoxy groups project into the solvent channel. The morpholine ring, being basic, improves aqueous solubility and pharmacokinetic bioavailability without disrupting target binding [2].
Structure-Activity Relationship logic driving the evolution from basic scaffold to Gefitinib.
Quantitative Biological Activity Comparison
The structural enhancements of Gefitinib translate directly into a logarithmic increase in biological potency. The table below summarizes the comparative half-maximal inhibitory concentrations (
) across biochemical and cellular assays [2, 3].
Note: A431 cells are selected for their wild-type EGFR overexpression (highly sensitive), while A549 cells harbor a KRAS mutation (downstream activation), serving as a self-validating negative control for off-target cytotoxicity.
Compound
Target
Biochemical Kinase
Cell Viability (A431)
Cell Viability (A549)
6,7-Dimethylquinazolin-4-amine
EGFR
~2.5 - 5.0 µM
~7.0 - 10.0 µM
> 50 µM
Gefitinib
EGFR
0.033 µM (33 nM)
0.054 µM (54 nM)
> 10 µM
Mechanistic Impact on Signaling Pathways
By competing with ATP, these inhibitors block EGFR autophosphorylation, thereby shutting down two primary downstream cascades: the RAS/RAF/MEK/ERK pathway (regulating proliferation) and the PI3K/AKT/mTOR pathway (regulating cell survival and apoptosis).
EGFR signaling cascade and the intervention point of quinazoline-based inhibitors.
Experimental Methodologies
To ensure scientific integrity, the biological activity of these compounds must be evaluated using self-validating protocols. The following methodologies explain not just the how, but the why behind each experimental choice.
Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay measures the direct inhibition of the isolated EGFR kinase domain. We utilize a luminescence-based ADP detection system because it is highly sensitive and avoids the use of radioactive
-ATP.
Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM
, 0.1 mg/mL BSA). Causality: is a critical cofactor for ATP binding in the kinase active site.
Compound Dilution: Prepare a 10-point 3-fold serial dilution of Gefitinib (starting at 1 µM) and 6,7-Dimethylquinazolin-4-amine (starting at 100 µM) in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is strictly 1%. Causality: DMSO >1% can denature the kinase, leading to false-positive inhibition.
Enzyme-Inhibitor Pre-incubation: Add 2 ng of recombinant human EGFR kinase domain to the wells. Incubate at room temperature for 15 minutes.
Reaction Initiation: Add ATP at a concentration equal to its apparent
(typically ~10 µM for EGFR) and 0.2 µg/µL Poly(Glu,Tyr) substrate. Causality: Running the assay at the ATP ensures that the assay is sensitive to competitive inhibitors without being artificially easily inhibited.
Detection: After 60 minutes, add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction.
Validation: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor > 0.5 validates the assay's robustness.
Biochemical potency does not always translate to cellular efficacy due to membrane permeability and efflux pumps. This assay compares the compounds in living cells.
Cell Seeding: Seed A431 (EGFR-dependent) and A549 (EGFR-independent, KRAS mutant) cells at 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5%
.
Treatment: Treat cells with the serial dilutions of both compounds.
Incubation: Incubate for 72 hours. Causality: 72 hours allows sufficient time for the inhibition of proliferation and induction of apoptosis to manifest as a measurable reduction in the cell population.
Luminescence Readout: Add CellTiter-Glo reagent (lyses cells and generates a luminescent signal proportional to intracellular ATP, a proxy for viable cells).
Analysis: Plot dose-response curves using non-linear regression to determine the cellular
.
Parallel experimental workflow for biochemical and cellular validation of EGFR inhibitors.
Conclusion
The comparison between 6,7-Dimethylquinazolin-4-amine and Gefitinib perfectly illustrates the principles of rational drug design. While the basic 4-aminoquinazoline scaffold provides the necessary geometry for ATP competition, it lacks the binding affinity required for clinical utility. By incorporating a hydrophobic 4-anilino group and solubilizing 6,7-alkoxy chains, Gefitinib achieves nanomolar potency and favorable pharmacokinetics, demonstrating how targeted SAR modifications transform a simple chemical precursor into a life-saving therapeutic.
References
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link] [1]
4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer
Source: NanoBio Letters
URL:[Link] [2]
Comparative
Structural Profiling of Quinazoline Pharmacophores: A Comparative X-Ray Crystallography Guide
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note As a Senior Application Scientist specializing in structural biology and...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Application Note
As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently guide research teams through the optimization of kinase inhibitors. The quinazoline-4-amine scaffold is a privileged structure in medicinal chemistry, primarily known for its ability to competitively inhibit the ATP-binding site of tyrosine kinases[1].
A critical design decision in drug development involves the substitution pattern at the 6 and 7 positions of the quinazoline ring. This guide objectively compares the crystallographic and structural performance of 6,7-Dimethylquinazolin-4-amine against its widely utilized oxygenated counterpart, 6,7-Dimethoxyquinazolin-4-amine (the core of drugs like Erlotinib and Gefitinib), and the baseline unsubstituted quinazolin-4-amine.
Mechanistic Insights: The Causality of Substitution
To understand why a simple shift from methoxy to methyl groups drastically alters a drug's profile, we must look at the causality driven by X-ray crystallographic data.
The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the backbone amides of the kinase hinge region[1]. Meanwhile, the substituents at the 6 and 7 positions dictate the molecule's trajectory into the solvent channel or adjacent hydrophobic pockets[2].
The 6,7-Dimethoxy Profile:
In the solid state, 6,7-dimethoxyquinazolin-4-amine derivatives exhibit complex hydrogen-bonding networks. The methoxy oxygens act as potent hydrogen-bond acceptors, which frequently leads to solvent inclusion and polymorphic behavior. For example, the dimethoxy core of Gefitinib (ZD1839) crystallizes in a triclinic P(-1) space group with an expanded unit cell volume (V ≈ 1043.6 ų) to accommodate these interactions[3]. In protein-ligand complexes, these methoxy groups often project into the solvent channel, improving the drug's aqueous solubility while maintaining hinge-binding integrity[4].
The 6,7-Dimethyl Profile:
Conversely, 6,7-dimethylquinazolin-4-amine replaces these oxygen atoms with strictly hydrophobic methyl groups. This fundamental electronic and steric shift forces a more rigid crystal packing arrangement. Without the ability to form C-H...O interactions, the crystal lattice is stabilized predominantly by N-H...N inversion dimers at the core amine and strong π-π stacking between the planar quinazoline rings (centroid-centroid distances typically ~3.76 Å)[5].
Why does this matter? This dense, hydrophobic packing increases the desolvation penalty. However, if the target kinase possesses a strictly hydrophobic sub-pocket, the methyl substitution can dramatically enhance binding entropy by displacing ordered water molecules, providing a superior thermodynamic profile compared to the methoxy variant[2].
Quantitative Crystallographic Comparison
The following table summarizes the comparative structural metrics derived from small-molecule X-ray diffraction data.
To ensure scientific trustworthiness, every structural claim must be backed by reproducible data. The following is a self-validating, step-by-step methodology for obtaining high-resolution X-ray diffraction data specifically optimized for hydrophobic quinazoline derivatives like 6,7-dimethylquinazolin-4-amine.
Step 1: Solvent Screening & Supersaturation
Causality: Quinazolines with hydrophobic 6,7-substituents require less polar solvent matrices than their methoxy counterparts to achieve proper supersaturation without crashing out as amorphous powder.
Action: Dissolve the 6,7-dimethylquinazolin-4-amine compound in a low-polarity solvent matrix (e.g., toluene/ethanol 1:1 v/v). Heat to 60°C and filter through a 0.22 µm PTFE syringe filter to remove nucleation artifacts.
Step 2: Vapor Diffusion (Hanging Drop)
Action: Mix 1 µL of the compound solution with 1 µL of the reservoir solution. Seal over a well containing 500 µL of the reservoir solution. Incubate at a highly stable 20°C. The hydrophobic nature of the 6,7-dimethyl core typically yields diffraction-quality, plate-like crystals within 3-5 days.
Step 3: Crystal Harvesting & Cryoprotection
Action: Harvest a single crystal using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (e.g., mother liquor supplemented with 20% v/v Paratone-N) to prevent ice ring formation during diffraction, which would otherwise obscure the electron density of the methyl groups.
Step 4: X-Ray Diffraction Data Collection
Action: Flash-cool the crystal in a liquid nitrogen stream (100 K). Collect diffraction data using a diffractometer equipped with a Cu-Kα X-ray source. Ensure high redundancy and completeness (>95%) to accurately resolve the anisotropic displacement parameters of the 6,7-methyl substituents[5].
Step 5: Phase Determination & Refinement
Action: Process the .hkl data using software like XDS. Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structural model using SHELXL, ensuring the R-factor drops below 5% for a high-confidence structure[1].
Structural Workflow Visualization
Workflow for X-ray crystallographic analysis of quinazoline-4-amine derivatives.
Conclusion
While 6,7-dimethoxyquinazolin-4-amine remains a staple in kinase inhibitor design due to its favorable solubility and solvent-channel interactions, the 6,7-dimethylquinazolin-4-amine core offers a powerful alternative for targets with distinct hydrophobic sub-pockets. By leveraging X-ray crystallography, researchers can objectively map the dense hydrophobic packing and rigid π-π stacking of the dimethyl variant, utilizing these properties to drive binding entropy and overcome resistance mutations.
References
1.[5] Pérez-Fehrmann, M., & Kesternich, V. (2012). 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine. Acta Crystallographica Section E. URL:[Link]
2.[2] Hao, C. et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. URL:[Link]
3.[1] Otterbein, L.R. et al. (2006). 2H8H: Src kinase in complex with a quinazoline inhibitor. RCSB Protein Data Bank. URL: [Link]
4.[4] RCSB Protein Data Bank. (2011). 3OWX: X-ray Structural study of quinone reductase II inhibition by compounds with micromolar to nanomolar range IC50 values. URL:[Link]
5.[3] AstraZeneca UK Ltd. (2004). EP1480650B1 - Novel crystalline forms of the anti-cancer compound zd1839. Google Patents. URL:
validating purity of 6,7-Dimethylquinazolin-4-amine using TLC
The rigorous purity validation of 6,7-Dimethylquinazolin-4-amine —a nitrogen-dense, bicyclic heteroaromatic compound frequently utilized as a critical building block in the synthesis of kinase inhibitors and antihyperten...
Author: BenchChem Technical Support Team. Date: March 2026
The rigorous purity validation of 6,7-Dimethylquinazolin-4-amine —a nitrogen-dense, bicyclic heteroaromatic compound frequently utilized as a critical building block in the synthesis of kinase inhibitors and antihypertensive agents—requires a multi-tiered analytical approach. Because of its basic exocyclic amine and polar quinazoline core, this molecule is prone to complex surface interactions during chromatography.
This guide provides an in-depth, comparative methodology for validating the purity of 6,7-Dimethylquinazolin-4-amine, contrasting rapid Thin Layer Chromatography (TLC) techniques against regulatory-grade High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR).
Methodological Comparison: Selecting the Right Modality
To establish a self-validating analytical system, researchers must employ orthogonal techniques. Relying solely on one method introduces blind spots (e.g., TLC cannot detect UV-inactive impurities, while HPLC may miss inorganic salts).
Analytical Modality
Primary Use Case
Resolution & Sensitivity
Quantitation Capability
ICH Q2(R2) Compliance Role
TLC (Normal Phase)
Rapid reaction monitoring & homogeneity checks
Low to Medium
Semi-quantitative (Visual)
Identification / Limit Tests
HPLC-UV/MS (Reversed Phase)
Orthogonal purity validation & mass confirmation
High (Resolution < 0.1%)
Absolute (%)
Assay / Impurity Quantitation
qNMR (Proton)
Standard-free absolute quantitation
Very High
Absolute (%)
Assay / Structural ID
Deep Dive: TLC Protocol for 6,7-Dimethylquinazolin-4-amine
While TLC is an indispensable tool for rapid homogeneity checks[1], basic heterocycles like quinazolines pose specific chromatographic challenges.
The Causality of Solvent Selection
Normal-phase silica gel (
) contains free silanol groups (Si-OH) that are mildly acidic. 6,7-Dimethylquinazolin-4-amine contains highly basic nitrogen atoms. If developed in a standard non-polar solvent system (e.g., Hexane/Ethyl Acetate), the basic nitrogens will strongly bind to the acidic silanols via hydrogen bonding and ion-exchange mechanisms, causing severe "streaking" or "tailing."
To counteract this, a moderately polar solvent system such as Dichloromethane (DCM) and Methanol (MeOH) at a 9.5:0.5 ratio is highly effective for quinazolin-4-one derivatives and related amines. Furthermore, adding 1% Triethylamine (
) to the mobile phase acts as a sacrificial base; it preferentially neutralizes the acidic silanols on the plate, ensuring the target analyte migrates as a tight, well-resolved spot.
Step-by-Step Methodology (Self-Validating)
Plate Preparation & Activation: Use silica gel 60
plates. Pre-run the plate in 100% Methanol to remove organic binders, then dry at 110°C for 20 minutes.
Sample Application (Co-Spotting): Dissolve the crude sample and a highly pure Reference Standard (RS) in Methanol (~1 mg/mL). Apply three spots to the baseline: (1) Crude Sample, (2) Co-spot of Crude + RS, and (3) RS alone. Self-Validation: The co-spot ensures that matrix effects do not artificially shift the
value.
Chamber Saturation: Prepare the mobile phase (DCM:MeOH:
95:5:1 v/v/v). Line the chamber with filter paper and allow it to equilibrate for 15 minutes. Causality: Saturation prevents solvent evaporation from the plate face, preventing the "edge effect" and ensuring reproducible values.
Development & Visualization: Develop the plate until the solvent front reaches 1 cm from the top. Dry thoroughly. Visualize under short-wave UV light (254 nm). The conjugated quinazoline ring will strongly quench the green fluorescence of the plate.
Deep Dive: HPLC-UV/MS Protocol (ICH Q2(R2) Compliant)
While TLC confirms basic homogeneity, it lacks the dynamic range required by regulatory frameworks. According to[2], analytical procedures for release testing must rigorously demonstrate specificity, linearity, and precision.
The Causality of Mobile Phase Modifiers
For Reversed-Phase HPLC (RP-HPLC), the basic nature of 6,7-Dimethylquinazolin-4-amine again dictates the chemistry. Running this compound in neutral water/acetonitrile will result in broad, asymmetrical peaks due to secondary interactions with residual silanols on the C18 stationary phase. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered to ~2.0. This fully protonates the amine (pKa ~4-5), while the trifluoroacetate counter-ion forms a transient, lipophilic ion-pair with the analyte, driving it into the C18 phase and yielding perfectly symmetrical peaks.
Step-by-Step Methodology
Column Selection: Use a high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) to minimize residual silanol activity.
Mobile Phase:
Solvent A: 0.1% TFA in LC-MS grade Water.
Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.
System Suitability Testing (SST): Before running the sample, inject a resolution mixture containing 6,7-Dimethylquinazolin-4-amine and a known synthetic precursor (e.g., 2-chloro-6,7-dimethylquinazolin-4-amine). Self-Validation: The run is only valid if the resolution (
) between the two peaks is > 2.0, proving the system's specificity[2].
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Detection: Monitor at 254 nm (UV) and utilize positive electrospray ionization (ESI+) MS. The target mass should show a strong
ion at m/z 174.1.
Experimental Data Comparison
The following table illustrates representative quantitative data correlating TLC findings with HPLC-UV outputs during a standard purification workflow.
Sample State
TLC (DCM:MeOH 9.5:0.5)
TLC Observation
HPLC Retention Time ()
HPLC UV Purity (254 nm)
Crude Reaction
0.38 (Product), 0.65, 0.12
Multiple spots, heavy tailing
4.12 min (Main), 5.80 min, 2.15 min
78.4%
Post-Flash Column
0.38 (Product)
Single distinct spot
4.12 min (Main), 4.25 min (Trace)
96.2%
Post-Recrystallization
0.38 (Product)
Single sharp spot
4.12 min
> 99.5%
Note: The trace impurity at 4.25 min in the post-flash sample was entirely invisible on TLC due to co-elution and lack of resolution, highlighting the necessity of orthogonal HPLC validation.
Purity Validation Workflow
The logical relationship between these analytical techniques forms a continuous feedback loop during compound validation.
Fig 1: Orthogonal purity validation workflow for 6,7-Dimethylquinazolin-4-amine.
References
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][2]
Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent. Asian Journal of Chemistry. Available at: [Link][1]
A Comprehensive Guide to the Safe Disposal of 6,7-Dimethylquinazolin-4-amine
This document provides a detailed, procedural guide for the safe and compliant disposal of 6,7-Dimethylquinazolin-4-amine. As drug development professionals, our commitment to safety and environmental stewardship extends...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed, procedural guide for the safe and compliant disposal of 6,7-Dimethylquinazolin-4-amine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Core Principles of Chemical Waste Management
The effective management of chemical waste is foundational to laboratory safety and regulatory compliance. Before addressing the specific protocols for 6,7-Dimethylquinazolin-4-amine, it is crucial to internalize the universal principles of hazardous waste handling. All chemical waste must be managed in accordance with federal, state, and local regulations.[1] The primary goal is to prevent harm to personnel and the environment by ensuring that waste is properly segregated, stored, and treated. Key tenets include:
Segregation: Never mix incompatible waste streams.[2] Aromatic amines should be kept separate from other chemical classes, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[2][3][4]
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[4][5]
Containment: Waste must be stored in appropriate, compatible containers with tightly fitting caps.[2][6][7] Containers should be kept closed at all times except when waste is being added.[4][6][8]
Professional Disposal: The final disposition of hazardous chemical waste must be handled by a licensed professional waste disposal service.[2][5][7] Evaporation in a fume hood is not an acceptable method of disposal.[4][8]
Hazard Assessment of 6,7-Dimethylquinazolin-4-amine
Based on related structures like 4-Amino-2-chloro-6,7-dimethoxyquinazoline and 6,7-Dimethoxy-4-hydroxyquinoline, this compound should be treated as hazardous.[3][9][10] The primary hazards are anticipated to be:
Personal Protective Equipment (PPE) and Safety Precautions
Given the anticipated hazards, all handling and disposal procedures must be conducted while wearing appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.[13]
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[13][14]
Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling the material.[7][13][14]
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[13]
Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[13][15]
Step-by-Step Disposal Protocol for 6,7-Dimethylquinazolin-4-amine
This protocol outlines the systematic procedure for collecting and disposing of waste containing 6,7-Dimethylquinazolin-4-amine. The causality is clear: a rigorous, documented process prevents accidental exposures, environmental contamination, and regulatory infractions.
Step 1: Waste Segregation and Containerization
Isolate all waste streams containing 6,7-Dimethylquinazolin-4-amine. This includes:
Collect these materials in a designated hazardous waste container.[5] The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition with a secure, leak-proof lid.[2][6]
Step 2: Accurate Waste Labeling
Proper labeling is critical for the safety of all personnel and for compliant disposal.[4] Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
The words "Hazardous Waste" .
Full Chemical Name: "6,7-Dimethylquinazolin-4-amine". If in a solution, list all components and their approximate concentrations.[6]
Hazard Pictograms: Based on the hazard assessment, include pictograms for "Irritant" (exclamation mark).
Generator Information: Your name, lab location (building and room number), and contact information.
Step 3: Safe On-Site Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4] This area must be at or near the point of generation and under the control of the laboratory personnel.[1]
Segregation: Ensure the container is stored separately from incompatible materials, especially acids and oxidizing agents.[2][4]
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
Quantity Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons).[8]
Step 4: Arranging for Final Disposal
The ultimate disposal of 6,7-Dimethylquinazolin-4-amine must be conducted by professionals.
Contact EHS: When the waste container is full or has been in storage for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[16]
Licensed Disposal Vendor: Your EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material.[5][7][15] Common disposal methods for this type of compound include controlled incineration at a permitted facility.[5][17]
Decontamination of Empty Containers
Empty containers that once held 6,7-Dimethylquinazolin-4-amine must be managed as hazardous waste unless properly decontaminated.[5]
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[5][6]
Collect Rinsate: This rinsate is considered hazardous waste and must be collected in your designated "6,7-Dimethylquinazolin-4-amine" waste container.[5][6]
Deface Label: After triple-rinsing, completely remove or deface the original manufacturer's label.[1][8]
Final Disposal: The decontaminated container can now be disposed of as regular laboratory glassware or non-hazardous solid waste, in accordance with your facility's policies.[1]
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Don PPE: Before addressing the spill, don the full PPE described in Section 3.
Contain the Spill: For a solid spill, carefully sweep up the material and place it in the hazardous waste container. Avoid creating dust.[7] For a liquid spill, use an inert absorbent material (e.g., vermiculite or sand) to soak up the liquid.[14]
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and wipe clean.
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent, wipes, gloves) are considered hazardous waste and must be placed in the sealed waste container.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 6,7-Dimethylquinazolin-4-amine.
Caption: Decision workflow for handling and disposing of 6,7-Dimethylquinazolin-4-amine waste.
References
Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
MSDS of 6,7-Dimethoxyquinolin-4-ol. (2015, December 24). MolCore.
4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.
4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet. (2009, September 22). Fisher Scientific.
Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). BenchChem.
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
Aromatic Amine Cleaning Developing Solution Safety Data Sheet. (2024, January 9). SKC Inc.
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide. (n.d.). BenchChem.
Hazardous chemicals, activities or devices. (n.d.). Society for Science.
4-Chloro-6,7-dimethoxyquinazoline Safety Data Sheet. (2025, May 15). TCI Chemicals.
Quinazoline Safety Data Sheet. (n.d.). Szabo-Scandic.
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
2-Chloro-6,7-dimethoxyquinazolin-4-amine Safety Data Sheet. (2017, July 13). LGC Standards.
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
Aromatic Amines Group - information sheet. (2020, August 15). Canada.ca.